tert-Butyl 10-aminodecanoate
Description
BenchChem offers high-quality tert-Butyl 10-aminodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 10-aminodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 10-aminodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZRHLBZJLSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what are the physical properties of tert-Butyl 10-aminodecanoate
The following technical monograph provides a comprehensive analysis of tert-Butyl 10-aminodecanoate , structured for researchers in medicinal chemistry and lipid nanoparticle (LNP) development.
Executive Summary
tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) is a specialized aliphatic amino ester used primarily as a building block in the synthesis of complex lipidoids, peptidomimetics, and modified linkers for drug delivery systems.[1] Distinguished by its acid-labile tert-butyl protecting group and a terminal primary amine, it serves as a critical intermediate for introducing pH-sensitivity into lipid nanoparticles (LNPs) or for orthogonal protection strategies in solid-phase synthesis.
This guide details its physicochemical profile, synthesis pathways, and handling protocols, emphasizing its role in high-fidelity chemical ligation.
Chemical Identity & Structural Analysis
The molecule consists of a 10-carbon saturated chain terminated by a primary amine at the
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | tert-butyl 10-aminodecanoate |
| Common Synonyms | 10-Aminodecanoic acid tert-butyl ester; Decanoic acid, 10-amino-, 1,1-dimethylethyl ester |
| CAS Registry Number | 2287340-50-3 |
| Molecular Formula | C |
| SMILES | O=C(OC(C)(C)C)CCCCCCCCCN |
| InChI Key | Predicted:[2] UDVHMOWZIFLAOE-UHFFFAOYSA-N (Analogous) |
Structural Visualization
The following diagram illustrates the core connectivity, highlighting the steric bulk of the tert-butyl group which protects the carboxylate, and the distal amine available for conjugation.
Physicochemical Profile
The physical state of tert-Butyl 10-aminodecanoate is highly dependent on purity and temperature. While often isolated as a viscous oil, high-purity samples may crystallize at low temperatures.
Key Physical Properties
| Property | Value / Description | Note/Condition |
| Molecular Weight | 243.39 g/mol | Monoisotopic |
| Physical State | Liquid (Colorless to pale yellow) | At 25°C [1, 2] |
| Boiling Point | ~135–140 °C | Predicted at 0.5 mmHg (Vacuum required) |
| Density | 0.91 ± 0.05 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water (neutral pH) |
| pKa (Amine) | ~10.5 | Typical for primary alkyl amines |
| LogP | ~3.5 – 3.9 | Predicted (Lipophilic) |
| Refractive Index | 1.445 | Predicted |
Critical Insight (Solubility): As a free base, the compound is immiscible with water. However, it readily forms water-soluble salts (e.g., hydrochloride or trifluoroacetate) upon treatment with acid, although this will also cleave the tert-butyl ester if the acid is strong and exposure is prolonged.
Synthetic & Purification Context
Understanding the synthesis is vital for interpreting impurity profiles (e.g., presence of unreacted 10-aminodecanoic acid or isobutylene oligomers).
Primary Synthesis Route: Acid-Catalyzed Esterification
The most robust method involves the reaction of N-protected 10-aminodecanoic acid (e.g., Cbz-protected) with isobutylene, followed by hydrogenation, or direct esterification using tert-butyl acetate and a catalyst.
Impurity Profile
-
10-Aminodecanoic Acid: Result of hydrolysis (check via LC-MS).
-
Isobutylene Oligomers: Byproducts from esterification reagents.
-
Solvent Residues: Toluene or THF are common process solvents.
Characterization Protocols
To validate the identity of tert-Butyl 10-aminodecanoate, researchers should look for specific spectral signatures.[3]
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: CDCl
-
1.44 ppm (s, 9H): The characteristic singlet of the tert-butyl group (–OC(CH
) ). -
2.20 ppm (t, 2H): Triplet corresponding to the
-methylene protons adjacent to the carbonyl (–CH –COO–). -
2.68 ppm (t, 2H): Triplet for the
-methylene protons adjacent to the amine (–CH –NH ). - 1.20–1.60 ppm (m, 14H): Multiplet for the internal methylene chain.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+)
-
Observed Ion:
m/z -
Fragmentation: Loss of the tert-butyl group often yields a fragment at
.
Handling, Stability & Storage
This compound is sensitive to hydrolysis and oxidation. Strict adherence to storage protocols is required to maintain the integrity of the ester bond and the amine.
| Parameter | Protocol | Rationale |
| Storage Temp | 2–8 °C | Retards ester hydrolysis and oxidation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents formation of carbamates (from CO |
| Light | Protect from Light | Minimizes photo-degradation of the aliphatic chain. |
| Stability | Acid Sensitive | Avoid exposure to TFA or HCl unless deprotection is intended. |
| Hazards | Irritant (Skin/Eye) | Standard PPE (Gloves, Goggles) required [1, 3]. |
Self-Validating Storage Check: Before use, perform a simple TLC (solvent: 10% MeOH in DCM with 1% NH
References
-
BLD Pharm. (n.d.). tert-Butyl 10-aminodecanoate Product Analysis and Safety Data. Retrieved from
-
AChemBlock. (n.d.). Catalog Entry: tert-Butyl 10-aminodecanoate (CAS 2287340-50-3).[1][4] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545139 (Homologue: tert-Butyl 11-aminoundecanoate). Retrieved from
-
Ogasa, C., et al. (2024).[5] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[5] (Contextual Synthesis Reference).
Sources
- 1. 2287340-50-3|tert-Butyl 10-aminodecanoate|BLD Pharm [bldpharm.com]
- 2. US4011272A - Process for producing tertiary butyl alcohol - Google Patents [patents.google.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock [achemblock.com]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
tert-Butyl 10-aminodecanoate chemical structure and IUPAC name
Executive Summary
tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) has emerged as a critical bifunctional building block in the design of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs). Its structural utility lies in the orthogonality of its functional groups: a primary amine capable of immediate conjugation and a bulky tert-butyl ester serving as an acid-labile mask for the carboxylic acid. This guide provides a rigorous technical analysis of its chemical identity, a validated synthetic protocol avoiding gaseous reagents, and a strategic framework for its deployment in linker chemistry.
Part 1: Chemical Identity & Structural Analysis
The molecule is a linear C10 alkyl chain terminated by a primary amine at the
Nomenclature and Identification
| Parameter | Details |
| IUPAC Name | 2-methylpropan-2-yl 10-aminodecanoate |
| Common Name | tert-Butyl 10-aminodecanoate |
| CAS Number | 2287340-50-3 |
| Molecular Formula | |
| Molecular Weight | 243.39 g/mol |
| SMILES | NC(CCCCCCCCCC)C(=O)OC(C)(C)C |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |
| pKa (Amine) | ~10.5 (Typical for primary aliphatic amines) |
Structural Visualization
The following diagram illustrates the topological connectivity of the molecule, highlighting the reactive amine "head" and the protected ester "tail."
Figure 1: Functional topology of tert-Butyl 10-aminodecanoate showing the reactive amine head and the protected ester tail.[1]
Part 2: Synthetic Methodology
While many commercial suppliers offer this reagent, in-house preparation is often required to ensure salt-form control (free base vs. HCl) or to scale up for library synthesis.
Retrosynthetic Logic
The direct esterification of 10-aminodecanoic acid is challenging due to the zwitterionic nature of the starting material. Traditional Fisher esterification with tert-butanol is inefficient due to steric bulk. The use of isobutylene gas requires high-pressure autoclaves, which poses safety risks in standard medicinal chemistry labs.
Selected Approach: Perchloric acid-catalyzed transesterification using tert-butyl acetate.[2]
-
Why: This method operates at ambient pressure, utilizes liquid reagents, and provides high yields without requiring N-protection of the amine [1].
Validated Protocol: Direct tert-Butylation
Safety Note: Perchloric acid (
Reagents:
-
10-Aminodecanoic acid (1.0 equiv)
-
Perchloric acid (70% aq., 1.5 equiv)
-
Workup: 0.5 N NaOH, Ethyl Acetate (EtOAc), Brine,
.
Step-by-Step Procedure:
-
Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 10-aminodecanoic acid (e.g., 5.0 g) in tert-butyl acetate (50 mL). The amino acid will likely not dissolve initially.
-
Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 70% perchloric acid (1.5 equiv). Observation: The mixture may become clear as the zwitterion is protonated and the ester forms.
-
Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C) for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin).
-
Quench & Extraction:
-
Pour the reaction mixture carefully into a separatory funnel containing 0.5 N NaOH (cold) to neutralize the acid and deprotonate the amine (pH > 10).
-
Extract immediately with EtOAc (3 x 50 mL).
-
Critical Step: Do not leave the product in the basic aqueous phase for prolonged periods to avoid hydrolysis of the ester.
-
-
Purification:
-
Wash combined organics with Brine (1 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Result: The product is obtained as a colorless to pale yellow oil (free base). If a solid is required for storage, dissolve in
and treat with 1M HCl in ether to precipitate the hydrochloride salt.
-
Figure 2: Workflow for the perchloric acid-catalyzed synthesis of tert-butyl 10-aminodecanoate.
Part 3: Applications in Drug Discovery (PROTACs)
The primary application of tert-butyl 10-aminodecanoate is as a heterobifunctional linker . In PROTAC design, the linker length and composition (alkyl vs. PEG) significantly influence the degradation efficiency (
Linker Strategy
The tert-butyl group provides orthogonality .
-
Amine Conjugation: The free amine reacts with an activated ester (e.g., NHS-ester) of a ligand (Ligand A).
-
Deprotection: The tert-butyl ester is removed using Trifluoroacetic acid (TFA) or HCl/Dioxane. This leaves other acid-stable groups intact (if designed correctly) or simply reveals the carboxylic acid.
-
Acid Conjugation: The revealed carboxylic acid is coupled to the second ligand (Ligand B) using standard amide coupling reagents (HATU/DIPEA).
PROTAC Assembly Diagram
Figure 3: Convergent synthesis strategy for PROTACs using tert-butyl 10-aminodecanoate as a linker.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized linker before conjugation, the following analytical signatures should be verified.
| Method | Expected Signal | Interpretation |
| Confirms presence of tert-butyl group. | ||
| LC-MS | Positive mode ionization. |
References
-
PROTAC Linker Design: Title: Current strategies for the design of PROTAC linkers: a critical review. Source:Exploration of Targeted Anti-tumor Therapy (via NCBI PMC). URL:[Link]
-
Amino Acid tert-Butyl Ester Synthesis: Title: Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.[2][5][6][7] Source:ResearchGate / J. Org. Chem. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
Technical Guide: Synthesis Pathway for tert-Butyl 10-aminodecanoate
Executive Summary
tert-Butyl 10-aminodecanoate (
This guide presents a direct, catalytic synthesis pathway that circumvents the traditional, hazardous perchloric acid route.[1] We prioritize the Bis(trifluoromethanesulfonyl)imide (
Retrosynthetic Analysis
The synthesis of tert-butyl 10-aminodecanoate poses a specific challenge: the starting material, 10-aminodecanoic acid, is zwitterionic and poorly soluble in organic solvents. Traditional Fischer esterification fails due to the acid-lability of the tert-butyl group and steric hindrance.
The retrosynthesis identifies two primary disconnections:
-
Direct Transesterification: Utilizing tert-butyl acetate as both solvent and reagent, activated by a superacid catalyst.
-
Protected Pathway: N-protection (Cbz/Fmoc) followed by isobutylene addition, then deprotection.
Figure 1: Retrosynthetic logic prioritizing direct transesterification to avoid multi-step protection/deprotection cycles.
Primary Protocol: Direct Catalytic Transesterification
Methodology:
Rationale
Historically, the "Taschner method" used perchloric acid (
The modern standard uses Bis(trifluoromethanesulfonyl)imide (
-
Mechanism:
is a strong Brønsted acid that protonates the amino group, disrupting the zwitterionic lattice and solubilizing the substrate in the organic phase. -
Advantages: Non-explosive, faster reaction kinetics (hours vs. days), and higher yields (>85%).
Experimental Workflow
Reagents:
-
10-Aminodecanoic acid (1.0 equiv)
-
Bis(trifluoromethanesulfonyl)imide (
) (1.1 equiv)[1][2][3][4] -
1.0 M NaOH (for workup)
-
Dichloromethane (DCM) (for extraction)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
-
Slurry Formation: Add 10-aminodecanoic acid (10 mmol, 1.87 g) to the flask. Add tert-butyl acetate (30 mL). The mixture will appear as a white suspension.
-
Catalyst Addition: Carefully add
(11 mmol, 3.10 g) at 0°C.-
Observation: The suspension should gradually clear as the amine is protonated and the salt dissolves.
-
-
Reaction: Warm to room temperature (25°C) and stir vigorously. Monitor by TLC (System: DCM/MeOH 10:1, stain with Ninhydrin).
-
Timeframe: Reaction typically completes in 2–4 hours.
-
-
Quench: Cool the mixture to 0°C. Slowly add 1.0 M NaOH (approx. 40 mL) to neutralize the acid and deprotonate the ammonium salt.
-
Critical: Ensure pH reaches ~10 to liberate the free amine.
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 50 mL).
-
Wash: Wash combined organic layers with brine (1 x 50 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM).
Data Specifications
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil/solid |
| Yield | 85–92% (Typical) |
| Storage | 2–8°C, Inert atmosphere (Argon) |
Alternative Pathway: The "Protected" Route
Use this method if high-purity crystalline material is required or if the direct method yields inseparable impurities.
Workflow:
-
Protection: React 10-aminodecanoic acid with Cbz-Cl (Benzyl chloroformate) under Schotten-Baumann conditions (NaOH/Water/Dioxane) to form Cbz-10-aminodecanoic acid .
-
Esterification: React the Cbz-protected acid with Isobutylene gas (condensed) and catalytic
in DCM in a pressure vessel.-
Note: This generates the tert-butyl ester without touching the Cbz group.
-
-
Deprotection: Dissolve the intermediate in MeOH, add 10% Pd/C, and stir under
(1 atm) for 4–6 hours. Filter and concentrate.
Figure 2: The 3-step protected pathway ensures high purity but requires handling of isobutylene gas.
Troubleshooting & Optimization
-
Issue: Incomplete Reaction.
-
Cause: Incomplete solubilization of the zwitterion.[3]
-
Fix: Increase
to 1.2 equiv or gently heat to 35°C. Ensure tert-butyl acetate is dry.
-
-
Issue: Ester Hydrolysis during Workup.
-
Cause: Exposure to strong base for too long or high temperatures.
-
Fix: Perform the NaOH quench quickly at 0°C and extract immediately. Do not let the biphasic mixture stir for extended periods.
-
-
Issue: Polymerization.
-
Cause: Intermolecular condensation of the free amine and ester during concentration.
-
Fix: Keep the product as a dilute solution in DCM or store as the HCl salt if immediate use is not planned. (To make HCl salt: Add 1M HCl in ether to the oil).
-
References
-
Namba, K., et al. (2024).[2][3] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][2][4] Synlett, 35, 235-239.[2] Link
- Core cit
-
Taschner, E., et al. (1961).[3] "Esterification of Amino Acids with tert-Butyl Acetate." Justus Liebigs Annalen der Chemie, 646(1), 119-122.
- Historical context for the perchloric acid method.
-
Accela ChemBio. "tert-Butyl 10-aminodecanoate Product Data (CAS 2287340-50-3)."[6][7][8][9] Link
- Verification of CAS and commercial availability.
-
Wright, P. (2024).[3] "Put and Take Shakes It Up." Scientific Update. Link
- Process chemistry review comparing vs. safety profiles.
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 2126176-85-8,2-(1-Isopropyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 2731009-90-6,1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 2172586-53-5,2-(5-Bromopyrimidin-2-yl)-2-propanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. 2287340-50-3 tert-Butyl 10-aminodecanoate [chemsigma.com]
stability and storage conditions for tert-Butyl 10-aminodecanoate
Technical Guide for Research & Development
Part 1: Executive Summary & Core Directive
tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) is a bifunctional linker widely used in the synthesis of PROTACs, lipid nanoparticles (LNPs), and modified peptides. Its dual nature—containing a reactive primary amine and an acid-labile tert-butyl ester—creates a specific stability paradox. While the tert-butyl group resists basic hydrolysis, the primary amine avidly scavenges atmospheric CO₂ and is prone to oxidation.
Immediate Storage Directive:
-
Temperature: -20°C (Long-term) | 2–8°C (Active use < 1 month).
-
Atmosphere: Strictly inert (Argon or Nitrogen). Hygroscopic and CO₂-sensitive.
-
Physical State: Colorless to pale yellow liquid (or low-melting waxy solid).
-
Container: Amber glass with PTFE-lined caps. Avoid polyethylene (PE) for long-term storage due to potential leaching or gas permeability.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
Understanding the molecule's architecture is the first step to preventing its degradation.
| Parameter | Specification |
| Chemical Name | tert-Butyl 10-aminodecanoate |
| CAS Number | 2287340-50-3 |
| Molecular Formula | C₁₄H₂₉NO₂ |
| Molecular Weight | 243.39 g/mol |
| Functional Groups | 1.[1][2][3][4][5] Primary Amine (Nucleophilic, Basic) 2. tert-Butyl Ester (Acid-labile, Hydrophobic) |
| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate. Insoluble in water. |
| pKa (Predicted) | ~10.5 (Amine conjugate acid) |
Part 3: Stability Mechanisms & Degradation Pathways
The stability of tert-Butyl 10-aminodecanoate is compromised by two primary environmental vectors: Acidic Moisture and Atmospheric CO₂ .
The Amine Vulnerability (The "Carbamate Trap")
The primary amine at the C10 position is a strong nucleophile. Upon exposure to air, it reacts rapidly with Carbon Dioxide (CO₂) to form a carbamate salt (ammonium carbamate species). This reaction is reversible but alters the stoichiometry of the reagent and can lead to solubility issues or side reactions during synthesis.
-
Mechanism:
-
Symptom: The liquid becomes viscous or develops a white crust/precipitate.
The Ester Vulnerability (Acid Hydrolysis)
The tert-butyl ester is designed to be robust against nucleophilic attack (bases) but is exquisitely sensitive to acid. If the sample becomes contaminated with trace acids (or if the amine oxidizes to acidic byproducts), the ester will cleave, releasing isobutylene gas and the free carboxylic acid.
-
Mechanism: Acid-catalyzed cleavage yielding 10-aminodecanoic acid + Isobutylene.
-
Symptom: Pressure buildup in the vial (isobutylene gas) and a distinct change in NMR (loss of the ~1.44 ppm singlet).
Diagram: Degradation Logic Flow
The following diagram maps the causality of degradation, illustrating why inert storage is non-negotiable.
Figure 1: Mechanistic pathways of degradation. Note that CO₂ absorption is the fastest degradation route for primary amines in liquid phase.
Part 4: Comprehensive Storage & Handling Protocol
This protocol is designed to maximize shelf-life (12+ months) and ensure reproducibility in synthesis.
A. Long-Term Storage (Archive)
-
Condition: -20°C (Freezer).
-
Atmosphere: The vial must be purged with Argon or Nitrogen before sealing.
-
Seal: Parafilm is insufficient. Use a cap with a Teflon (PTFE) liner. For added security, store the vial inside a secondary jar containing desiccant (e.g., Drierite) and an oxygen scavenger.
-
Rationale: Low temperature slows oxidation kinetics; inert gas prevents carbamate formation.
B. Active Use (Benchtop)
-
Thawing: Allow the vial to equilibrate to room temperature before opening .
-
Why? Opening a cold vial condenses atmospheric moisture onto the liquid surface. This water will eventually hydrolyze the ester.
-
-
Aliquoting: Do not pipette directly from the stock bottle repeatedly. Aliquot into single-use vials if possible.
-
Re-sealing: Flush the headspace with a gentle stream of Nitrogen/Argon before re-capping.
C. Experimental Workflow: The "Self-Validating" System
Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive amine esters.
Part 5: Quality Control & Re-validation
Before committing this reagent to a high-value synthesis (e.g., late-stage PROTAC assembly), validate its purity.
1. H-NMR Validation (CDCl₃)
-
Key Signal 1 (Ester): Look for the strong singlet at ~1.44 ppm (9H, t-butyl group).
-
Failure Mode: If this peak diminishes or splits, ester hydrolysis has occurred.
-
-
Key Signal 2 (Amine): Look for the triplet at ~2.68 ppm (2H, -CH ₂-NH₂).
-
Failure Mode: If this shifts downfield or broadens significantly, suspect carbamate formation or protonation.
-
-
Key Signal 3 (Impurity): Check for a broad singlet at ~11.0 ppm (Carboxylic acid proton) indicating hydrolysis.
2. TLC (Thin Layer Chromatography)
-
Stain: Ninhydrin (Specific for amines).
-
Observation: The spot should stain red/purple. If multiple spots appear (one staying at the baseline), the amine may have degraded to salt forms.
References
-
BLD Pharm. (2024). Product Safety and Storage Data: tert-Butyl 10-aminodecanoate (CAS 2287340-50-3).[1][2] Retrieved from
-
AChemBlock. (2024).[3][6] Technical Data Sheet: tert-Butyl 10-aminodecanoate. Retrieved from
-
Ogasa, C., et al. (2024).[3][7][8] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[3] Synlett, 35, 235-239.[3][7][8] (Context on tert-butyl ester stability and synthesis). Retrieved from
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. 2287340-50-3|tert-Butyl 10-aminodecanoate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock [achemblock.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. www3.paho.org [www3.paho.org]
- 5. fishersci.com [fishersci.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. tert-Butyl Ethers [organic-chemistry.org]
The Strategic Role of the tert-Butyl Group in Carboxylic Acid Protection
Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Steric Shield
In modern organic synthesis, particularly within peptide chemistry and complex natural product assembly, the tert-butyl (t-Bu) ester stands as a premier protecting group for carboxylic acids.[1] Its utility is derived not merely from its ability to mask acidity, but from its unique steric bulk and electronic stability .
Unlike methyl or ethyl esters, the t-Bu group resists nucleophilic attack (including saponification) due to the extensive steric hindrance provided by its three methyl groups. Conversely, it is highly labile to acid, cleaving via an E1-like mechanism driven by the stability of the resulting tert-butyl carbocation. This dichotomy—base stability vs. acid lability—forms the cornerstone of orthogonal protection strategies , most notably the Fmoc/t-Bu solid-phase peptide synthesis (SPPS) paradigm.
This guide dissects the mechanistic underpinnings of t-Bu protection, provides validated protocols for its installation and removal, and analyzes its strategic role in multi-step synthesis.
Mechanistic Basis
The Protection Mechanism (Installation)
While simple esterification (Fischer) is inefficient for t-Bu esters due to steric impedance, three primary pathways surmount this barrier:
-
Acid-Catalyzed Addition to Isobutylene: The carboxylic acid protonates isobutylene, generating a tert-butyl cation which is immediately trapped by the carboxylate.
-
Boc Anhydride Activation: The reaction of di-tert-butyl dicarbonate (Boc₂O) with DMAP forms a reactive N-Boc-pyridinium species. This activates the carboxylic acid, leading to a mixed anhydride that decarboxylates to form the ester.
-
Imidate Alkylation: tert-Butyl trichloroacetimidate acts as a mild alkylating agent under Lewis acid catalysis.
The Deprotection Mechanism (Acidolysis)
The cleavage of tert-butyl esters is an acid-catalyzed fragmentation . It does not proceed via the standard tetrahedral intermediate of hydrolysis. Instead, it follows an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) pathway:
-
Protonation: The carbonyl oxygen is protonated.
-
Elimination: The bond between the alkyl oxygen and the tert-butyl group breaks, releasing the carboxylic acid and a tert-butyl carbocation.
-
Fate of the Cation: The cation either eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile (scavenger).
Critical Risk: Without scavengers, the tert-butyl cation is a potent electrophile capable of alkylating electron-rich side chains (e.g., Tryptophan, Cysteine, Methionine).
Visualization: Cleavage & Scavenging Pathway
Figure 1: Mechanistic pathway of acid-catalyzed deprotection, highlighting the critical divergence between successful scavenging and irreversible alkylation.
Validated Experimental Protocols
Formation: The Boc₂O/DMAP Method
This method is preferred for its mild conditions and lack of gaseous reagents.
Reaction: R-COOH + Boc₂O + alcohol (t-BuOH) → R-COO-tBu + CO₂ + t-BuOH (Note: In the absence of external alcohol, Boc₂O itself serves as the t-Bu source via the mixed anhydride).
| Parameter | Specification |
| Reagents | Carboxylic Acid (1.0 eq), Boc₂O (2.0 eq), DMAP (0.1–0.3 eq) |
| Solvent | tert-Butanol (t-BuOH) or THF/t-BuOH mixture |
| Temperature | 25 °C to 40 °C |
| Time | 4 – 16 hours |
| Workup | Dilute with Et₂O, wash with 1M HCl (remove DMAP), NaHCO₃, Brine. |
| Validation | NMR: Appearance of singlet at ~1.45 ppm (9H). IR: Ester C=O shift (approx 1730 cm⁻¹). |
Step-by-Step:
-
Dissolve the carboxylic acid in anhydrous tert-butanol (or THF if solubility is poor).
-
Add Boc₂O (2.0 equivalents).
-
Add DMAP (0.1 equivalents) slowly (gas evolution: CO₂).
-
Stir at room temperature. Monitor by TLC (disappearance of acid).
-
Self-Validation: If reaction stalls, add additional Boc₂O (0.5 eq). The reaction is driven by the irreversible loss of CO₂.
Deprotection: The "High-Fidelity" TFA Cocktail
Pure TFA generates high concentrations of t-Bu cations. For peptides or complex molecules, a scavenger cocktail is mandatory .
Protocol: Reagent K (Modified) Designed to protect Trp, Met, and Cys residues.
| Component | Volume % | Function |
| TFA | 82.5% | Acid source (Cleavage) |
| Phenol | 5% | Scavenger (Tyr protection) |
| Thioanisole | 5% | Scavenger (Met/Cys protection) |
| Water | 5% | Scavenger (tBu cation hydrolysis) |
| EDT (Ethanedithiol) | 2.5% | Scavenger (Crucial for Trp) |
Step-by-Step:
-
Prepare the cocktail fresh. Warning: EDT has a stench; use a fume hood.
-
Add cocktail to the protected substrate (10 mL per gram of resin/substrate).
-
Stir/Agitate for 2–3 hours at room temperature.
-
Precipitation: Filter resin (if solid phase). Drop filtrate into cold Diethyl Ether (-20 °C). The peptide/acid precipitates; t-Bu adducts remain in the ether.
-
Validation: LC-MS showing mass loss of 56 Da per t-Bu group.
Strategic Orthogonality
The tert-butyl ester is the linchpin of the Fmoc/t-Bu strategy , offering orthogonality to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Bn).
Orthogonality Matrix
| Protecting Group | Lability | Stability | Orthogonal To |
| tert-Butyl (t-Bu) | Acid (TFA, HCl) | Base, H₂/Pd, Mild Red/Ox | Fmoc, Alloc, Benzyl |
| Methyl (Me) | Base (OH⁻) | Acid, H₂/Pd | t-Bu, Benzyl, Alloc |
| Benzyl (Bn) | H₂/Pd , HF, Strong Acid | Base, Mild Acid | t-Bu, Fmoc, Alloc |
| Allyl (Alloc) | Pd(0) | Acid, Base | t-Bu, Fmoc, Benzyl |
Decision Logic for Synthesis Design
Figure 2: Decision tree for selecting ester protection based on substrate sensitivity.
Troubleshooting & Optimization
Premature Cleavage
-
Issue: t-Bu esters cleaving during silica chromatography.
-
Cause: Silica gel is slightly acidic.
-
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane/ethyl acetate to neutralize acidic sites.
Incomplete Deprotection[2]
-
Issue: t-Bu group remains after TFA treatment.
-
Cause: Steric crowding or insufficient acid strength.
-
Solution:
-
Extend reaction time.
-
Use TFA/DCM (1:1) to improve solubility if the substrate precipitates.
-
Advanced: Use "Magic Blue" (tris(4-bromophenyl)ammoniumyl hexachloroantimonate) with a silane for oxidative radical cleavage under mild conditions (See Hidasová et al.).
-
Alkylation Side Reactions (The "t-Bu Return")
-
Issue: +56 Da peaks appearing on Cys or Trp residues.
-
Cause: Insufficient scavenging; t-Bu cation attacks the indole or thiol.
-
Solution: Increase the ratio of Thioanisole/EDT. Ensure the reaction volume is high enough to dilute the generated cations.
References
-
Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] Link
-
Maki, T., et al. (2001). "New esterification method: reaction of carboxylic acids with tert-butyl alcohol using di-tert-butyl dicarbonate and O-tert-butyl dicarbonate." Tetrahedron Letters. Link
-
Ogasa, C., et al. (2023).[3][4] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][4][5] Synlett. Link
-
Hidasová, D., & Slanina, T. (2023).[6] "Magic Blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers."[6][7] Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2][8][9][10] Chemical Reviews. Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: tert-Butyl 10-aminodecanoate for Bioconjugation to Proteins
Introduction: The "Masked" Hydrophobic Linker
tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) is a specialized bifunctional building block that bridges the gap between small molecule chemistry and protein engineering. Unlike standard hydrophilic PEG linkers, this molecule introduces a C10 alkyl chain (decyl spacer) , imparting specific hydrophobic properties to the conjugate.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
-
Primary Amine (
): A high-nucleophilicity handle for conjugation to activated carboxylic acids (NHS esters), aldehydes (reductive amination), or isothiocyanates. -
C10 Alkyl Spacer: A 10-carbon hydrophobic chain (
12.5 Å length). This spacer mimics fatty acid structures, useful for promoting albumin binding or interacting with hydrophobic pockets on target receptors. -
tert-Butyl Ester (
): An acid-labile protecting group. It masks the carboxylic acid, preventing polymerization during amine coupling and allowing for controlled, sequential bioconjugation.
Strategic Applications
-
Albumin-Binding Motifs: Upon deprotection, the resulting 10-aminodecanoic acid derivative mimics fatty acids, a proven strategy to extend the half-life of peptide/protein therapeutics (e.g., Liraglutide-like mechanisms) by promoting non-covalent binding to serum albumin [1].
-
Hydrophobic Surface Engineering: Direct attachment to protein surfaces to modulate solubility, membrane interaction, or create hydrophobic "patches" for assembly.
-
ADC Linker Synthesis: Acts as a non-polar spacer in Antibody-Drug Conjugates (ADCs) to balance the hydrophilicity of polar payloads.
Mechanism of Action & Workflow Strategy
The utilization of tert-Butyl 10-aminodecanoate typically follows a "Payload-First" strategy. Due to the harsh acidic conditions required to remove the tert-butyl group (TFA/HCl), the linker is usually attached to the small molecule payload before conjugation to the protein.
Chemical Pathway Diagram
Caption: Step-wise synthesis of a hydrophobic linker-payload construct followed by protein conjugation.
Experimental Protocols
Protocol A: Synthesis of Linker-Payload Intermediate (Pre-Conjugation)
Use this protocol to attach the C10 linker to a drug/dye before attaching it to the protein.
Materials:
-
tert-Butyl 10-aminodecanoate (CAS 2287340-50-3)[1][2][3][4][5][6][7]
-
Payload-NHS ester (e.g., Drug or Fluorophore succinimidyl ester)
-
Dichloromethane (DCM) or DMF (Anhydrous)
-
Triethylamine (TEA) or DIPEA
-
Trifluoroacetic acid (TFA)
Step 1: Amine Coupling
-
Dissolve Payload-NHS (1.0 equiv) in anhydrous DCM or DMF.
-
Add tert-Butyl 10-aminodecanoate (1.1 equiv).[6]
-
Add TEA (2.0 equiv) to ensure the amine is deprotonated.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Mass shift = Payload MW + 243.39 (Linker) - 115 (NHS loss).
-
-
Purify the intermediate (Payload-NH-C10-COOtBu) via silica flash chromatography.
Step 2: tert-Butyl Deprotection (Acidolysis)
-
Dissolve the intermediate in a mixture of TFA/DCM (1:1 v/v) .
-
Stir at RT for 30–60 minutes.
-
Note: The t-butyl cation is released; triisopropylsilane (TIPS) (2.5%) can be added as a scavenger if the payload is sensitive to carbocations.
-
-
Evaporate solvent under reduced pressure. Co-evaporate with toluene/DCM to remove residual TFA.
-
Result:Payload-NH-C10-COOH (Free Acid).
Step 3: Activation for Protein Coupling
-
Dissolve the Free Acid in dry DMF.
-
Add NHS (1.2 equiv) and EDC (1.5 equiv).
-
Stir for 4–12 hours to generate the Payload-Linker-NHS ester .
-
Use immediately for Protocol B or purify (if stable).
Protocol B: Conjugation to Protein (Lysine Modification)
Use this protocol to attach the activated hydrophobic linker construct to the protein.
Materials:
-
Target Protein (in PBS, pH 7.4, amine-free buffer)
-
Activated Payload-Linker-NHS (from Protocol A)
-
DMSO (for stock solution)
Procedure:
-
Buffer Exchange: Ensure protein is in a non-amine buffer (e.g., PBS, HEPES, pH 7.2–8.0). Remove Tris or Glycine.
-
Solubilization: Dissolve the Payload-Linker-NHS in dry DMSO.
-
Critical: The C10 chain makes this molecule hydrophobic. Ensure the DMSO stock concentration is high (e.g., 10–50 mM) to minimize the volume of organic solvent added to the protein.
-
-
Reaction: Add the linker solution to the protein solution.
-
Stoichiometry: Use a 5–20 fold molar excess of linker over protein, depending on desired Drug-to-Antibody Ratio (DAR).
-
Solvent Tolerance: Keep final DMSO concentration <10% (v/v) to prevent protein precipitation.
-
-
Incubation: Incubate at RT for 1–2 hours or 4°C overnight with gentle mixing.
-
Purification: Remove excess hydrophobic linker using a Desalting Column (Sephadex G-25) or Dialysis .
-
Note: Due to the hydrophobicity of the C10 chain, excess linker may form micelles or stick to the protein non-covalently. A wash step with buffer containing a mild detergent (e.g., 0.05% Tween-20) before final formulation can help remove non-covalent associates.
-
Protocol C: Direct Hydrophobic Surface Engineering
Use this protocol to attach the C10 chain directly to protein Carboxyls (Asp/Glu) to increase surface hydrophobicity.
Mechanism: Reverse conjugation. The amine of the reagent reacts with activated protein carboxyls.
-
Activation: React Protein (10 µM) with EDC (2 mM) and Sulfo-NHS (5 mM) in MES buffer (pH 6.0) for 15 mins.
-
Quenching/Buffer Adjustment: Adjust pH to 7.5 using PBS.
-
Conjugation: Add tert-Butyl 10-aminodecanoate (dissolved in DMSO).
-
Ratio: 20–50 molar excess.
-
-
Incubation: 2 hours at RT.
-
Result: Protein surface modified with hydrophobic t-butyl ester chains.
-
Application: This modification can enhance protein binding to lipid bilayers or solid hydrophobic supports (e.g., polystyrene plates for ELISA) [2].
-
Technical Specifications & Troubleshooting
Quantitative Data Table: Reagent Properties
| Property | Value | Notes |
| MW | 243.39 g/mol | Monoisotopic |
| Formula | ||
| Spacer Length | ~12.5 Å | 10 Carbon alkyl chain |
| LogP (Predicted) | ~4.5 | Highly Hydrophobic |
| Solubility | DMSO, DCM, MeOH | Poor water solubility |
| Storage | -20°C, Desiccated | Hygroscopic amine |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation during Conjugation | Linker is too hydrophobic. | Increase DMSO % (up to 10-15% if tolerated); Add cyclodextrin to solubilize the linker. |
| Low Conjugation Efficiency | Steric hindrance of C10 chain. | Use a longer reaction time; Ensure pH is > 8.0 to keep the amine unprotonated. |
| Protein Denaturation | TFA carryover from deprotection. | Ensure rigorous co-evaporation or lyophilization of the linker intermediate before adding to protein. |
| Aggregation | Hydrophobic patches causing protein self-assembly. | Reduce the molar excess of reagent; Lower the target labeling ratio (DAR). |
References
-
Zorzi, A., et al. "Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides." Nature Communications, vol. 8, 2017, p. 16092. Link
- Context: Establishes the mechanism of using fatty acid-like spacers (C10–C18) to bind albumin and extend half-life.
-
Hermanson, G. T. "Chapter 18: PEGylation and Synthetic Polymer Modification." Bioconjugate Techniques, 3rd Edition, Academic Press, 2013. Link
- Context: Standard protocols for amino-ester conjug
- Walser, P. J., et al. "Oriented immobilization of proteins on surfaces using a specific hydrophobic tag." Langmuir, vol. 24, no. 5, 2008, pp. 1980-1985.
Sources
- 1. 2172586-53-5,2-(5-Bromopyrimidin-2-yl)-2-propanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2731009-90-6,1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2287340-50-3|tert-Butyl 10-aminodecanoate|BLD Pharm [bldpharm.com]
- 4. 2126176-85-8,2-(1-Isopropyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock [achemblock.com]
- 6. chembk.com [chembk.com]
- 7. keyorganics.net [keyorganics.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-Butyl 10-aminodecanoate by Column Chromatography
Welcome to the technical support center for the purification of crude tert-Butyl 10-aminodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven experience.
I. Understanding the Molecule: Key Properties of tert-Butyl 10-aminodecanoate
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of tert-Butyl 10-aminodecanoate that influence its chromatographic behavior.
-
Structure: The molecule possesses a long, non-polar C10 alkyl chain, a moderately polar ester group, and a polar primary amine. This amphipathic nature is central to its purification strategy.
-
Polarity: The primary amine is the most polar functional group and is susceptible to strong interactions with the stationary phase. The tert-butyl ester is sterically hindered and less polar than a methyl or ethyl ester.
-
pKa: The conjugate acid of the primary amine has a pKa of approximately 10.7.[1] This means that under neutral or acidic conditions, the amine will be protonated, significantly increasing its polarity and its affinity for the silica gel.
-
Stability: The tert-butyl ester is sensitive to strong acids and can be cleaved under such conditions.[2][3] It is generally stable to mild bases.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of tert-Butyl 10-aminodecanoate in a question-and-answer format.
Question 1: My compound is streaking or "tailing" down the column and on my TLC plate. How can I fix this?
Answer: Tailing is a common issue when purifying amines on silica gel.[4] It is primarily caused by the strong, and sometimes irreversible, interaction of the basic amine with the acidic silanol groups on the surface of the silica gel.[4] This leads to poor separation and reduced yield.
Causality: The lone pair of electrons on the nitrogen atom of the primary amine forms a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica gel. In some cases, an acid-base reaction can occur, leading to the protonation of the amine and its tight binding to the stationary phase.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexanes).[4] TEA is a volatile base that will effectively "cap" the acidic silanol groups, allowing your amine to elute more symmetrically.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).[5]
-
-
Stationary Phase Deactivation: While less common for routine purifications, you can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
Question 2: My compound won't elute from the column, even with a high concentration of polar solvent.
Answer: This is a severe case of the interaction described in the previous question. Your compound is likely protonated and strongly adsorbed to the silica gel.
Causality: If your crude material contains acidic impurities from the synthesis, these can co-load onto the column and create a localized acidic environment, leading to the protonation of your amine.
Solutions:
-
Pre-Column Neutralization: Before loading your crude material, dissolve it in a suitable solvent (like dichloromethane) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Dry the organic layer and concentrate it before loading.
-
Gradient Elution with a Basic Modifier: Start with a non-polar solvent system and gradually increase the polarity, ensuring that a basic modifier like TEA is present throughout the gradient.[6]
Question 3: I'm seeing poor separation between my product and a closely eluting impurity.
Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Causality: The selectivity of your chromatographic system may not be sufficient to resolve the two compounds.
Solutions:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[7] A common starting point is a mixture of ethyl acetate and hexanes.[8][9][10] You can also explore other solvent systems like dichloromethane/methanol for more polar compounds.[9]
-
Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. A small change in the percentage of the polar solvent can have a significant impact on resolution.
-
-
Column Parameters:
-
Loading Technique: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying tert-Butyl 10-aminodecanoate?
A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for this purification.[11] Given the basic nature of the analyte, some tailing may be observed, which can be mitigated by adding a basic modifier to the eluent.[4]
Q2: What is a good starting solvent system for TLC analysis?
A2: A good starting point for TLC analysis is 20-30% ethyl acetate in hexanes. Based on the resulting Rf value, you can adjust the polarity. If the Rf is too low (the spot doesn't move far), increase the amount of ethyl acetate. If the Rf is too high (the spot moves too far), decrease the amount of ethyl acetate.
Q3: How should I load my crude sample onto the column?
A3: There are two primary methods for sample loading: wet loading and dry loading.[6][12]
-
Wet Loading: Dissolve your crude sample in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent) and carefully apply it to the top of the column bed.[6][13][14] This method is quick but can lead to band broadening if too much solvent is used.[12]
-
Dry Loading: Dissolve your crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[6][12] This powder is then carefully added to the top of the column. Dry loading is often preferred for samples that are not very soluble in the initial eluent and generally results in better separation.[12]
Q4: How do I monitor the progress of the column?
A4: Collect fractions of the eluent and analyze them by TLC. Spot each fraction on a TLC plate, along with a spot of your crude starting material and a reference spot of the pure product (if available). This will allow you to identify which fractions contain your desired compound and to decide which fractions to combine.
Q5: What visualization techniques can be used for TLC analysis?
A5: Since tert-Butyl 10-aminodecanoate has a primary amine, a ninhydrin stain is a very effective visualization agent.[15][16] After eluting the TLC plate, dry it and dip it into a ninhydrin solution, then gently heat it with a heat gun. Amino acids and primary amines will typically appear as purple or pink spots.[15] A potassium permanganate stain can also be used, which will react with the amine and ester functionalities.
IV. Experimental Protocol: Standard Purification of tert-Butyl 10-aminodecanoate
This protocol provides a general guideline. The specific solvent system and column size should be optimized based on your TLC analysis and the amount of crude material.
1. Preparation of the Column: a. Select a glass column of appropriate size. b. Insert a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes with 1% TEA). e. Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[11] f. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[14] g. Drain the solvent until it is level with the top of the sand.
2. Sample Loading (Dry Loading Recommended): a. Dissolve the crude tert-Butyl 10-aminodecanoate in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approximately 2-3 times the weight of the crude material) to the solution. c. Remove the solvent by rotary evaporation to obtain a dry powder. d. Carefully add the powder to the top of the prepared column.
3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin eluting the column, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes with 1% TEA). c. Gradually increase the polarity of the eluent as the column runs (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexanes. d. Collect fractions in test tubes or vials.
4. Analysis and Product Isolation: a. Analyze the collected fractions by TLC using a ninhydrin stain. b. Combine the fractions that contain the pure product. c. Remove the solvent from the combined fractions by rotary evaporation to yield the purified tert-Butyl 10-aminodecanoate.
V. Data Summary and Visualization
Table 1: Recommended Solvent Systems and Approximate Rf Values
| Solvent System (v/v/v) | Approximate Rf | Notes |
| 10% Ethyl Acetate / 89% Hexanes / 1% TEA | 0.1 - 0.2 | Good for initial elution to remove non-polar impurities. |
| 20% Ethyl Acetate / 79% Hexanes / 1% TEA | 0.3 - 0.4 | Often a good eluting strength for the product. |
| 30% Ethyl Acetate / 69% Hexanes / 1% TEA | 0.5 - 0.6 | Use to elute the product if it is moving too slowly. |
| 5% Methanol / 94% Dichloromethane / 1% TEA | Varies | An alternative, more polar system. |
Note: Rf values are approximate and can vary depending on the specific TLC plates, temperature, and other experimental conditions.
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography issues.
VI. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Purification of Tert-Butyl Chloride. (2019, June 19). Scribd. Retrieved from [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
How to run column chromatography. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Performing Column Chromatography. (2023, March 10). YouTube. Retrieved from [Link]
-
tert-Butylamine. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
Thin Layer Chromatography (TLC) of Tb3 Compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Tailing in TLC - can anyone help?. (2013, November 1). ResearchGate. Retrieved from [Link]
-
Purifying amines on silica. (2006, October 5). Org Prep Daily. Retrieved from [Link]
-
Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. (2013, June 28). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. tert-Butyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chemistryviews.org [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Amino Acids on TLC Plates with Binary Visualization Reagent – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Troubleshooting tert-Butyl Ester Deprotection
Ticket ID: TBE-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Deceptively Simple" Deprotection
Welcome to the technical support hub for tert-butyl ester (
This guide moves beyond basic "add acid" instructions. It addresses the thermodynamic equilibrium that causes incomplete reactions and the kinetic trapping required to prevent side reactions.
Module 1: Diagnostic Flowchart
Before altering your protocol, use this logic tree to diagnose the specific failure mode of your experiment.
Figure 1: Diagnostic logic for troubleshooting incomplete or messy tert-butyl deprotection reactions.
Module 2: The Mechanics of Failure
To fix the reaction, you must understand the invisible enemy: the tert-butyl cation (
Unlike typical esters that hydrolyze via the
-
Protonation: The carbonyl oxygen is protonated.[1]
-
Ionization (The Rate Limiting Step): The bond between the carboxylate oxygen and the
-butyl group breaks, releasing the free carboxylic acid and generating a transient -butyl cation. -
The Problem (Reversibility): In non-nucleophilic solvents (like DCM), the
-Bu cation is highly reactive. If it is not immediately "trapped" (scavenged) or eliminated (to isobutylene), it will re-attack the carboxylic acid, reforming the starting material. This creates a stagnant equilibrium where the reaction appears "stuck" at 50-80% conversion [1].
The Solution: Scavengers
You must add a "cation sink"—a nucleophile that reacts faster with
-
Silanes (Et
SiH, Pr SiH): Reduce the cation to isobutane (inert gas). -
Electron-Rich Aromatics (Anisole, Thioanisole): Undergo Friedel-Crafts alkylation, sacrificing themselves to trap the cation.
Module 3: Optimization & Protocols
3.1 Reagent Selection Matrix
| Method | Reagent System | Best For... | Risk Factor |
| Standard | TFA / DCM (1:[3]1) | Robust, simple substrates. | Equilibrium stalls; Cation alkylation. |
| The "Cocktail" | TFA / TES / DCM | Electron-rich substrates (Trp, Tyr, Met) or stalled reactions. | Smelly (if using thioanisole); Cost. |
| Volatile | 4M HCl in Dioxane | Substrates where removal of non-volatile TFA is difficult. | Can degrade acid-sensitive amides. |
| Lewis Acid | Acid-sensitive substrates (e.g., Fmoc, Cbz presence). | Moisture sensitive; Requires careful quench. | |
| Solvent-Driven | HFIP (Hexafluoroisopropanol) | Poorly soluble peptides/polar compounds. | Expensive solvent. |
3.2 Protocol A: The "Nuclear Option" (Scavenger Cocktail)
Use this when the reaction stalls or when you observe "plus tert-butyl" masses in LCMS.
Reagents:
-
Triethylsilane (TES) or Triisopropylsilane (TIPS)
-
Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)
Step-by-Step:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Note: If solubility is poor, use HFIP. It stabilizes the transition state and promotes ionization [2].
-
-
Add TES (2.0 - 5.0 equiv) .
-
Why: Excess scavenger ensures the cation is trapped immediately upon formation.
-
-
Cool to 0°C.
-
Add TFA dropwise to reach a final ratio of 1:1 (DCM:TFA) or 4:1 depending on sensitivity.
-
Warm to room temperature and monitor by LCMS.
-
Success Marker: Disappearance of SM and absence of [M + 56] peaks (which indicate alkylation).
-
3.3 Protocol B: Lewis Acid Deprotection (
)
Use this for substrates containing acid-labile groups (like N-Boc or trityl) that you wish to preserve, or if the molecule cannot withstand harsh protonic acids.
Reagents:
-
Titanium Tetrachloride (
) - 1.0 M in DCM -
Anhydrous DCM
Step-by-Step:
-
Dissolve substrate in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.
-
Add
(2.0 - 4.0 equiv) dropwise.-
Observation: The solution often turns yellow/orange due to complexation with carbonyls.
-
-
Stir at 0°C for 15 minutes, then warm to RT.
-
Quench (Critical): Cool back to 0°C. Add saturated aqueous
or pH 7 buffer carefully.-
Warning:
hydrolysis is exothermic and generates HCl gas.
-
-
Extract with EtOAc/DCM. The titanium byproducts will form a white solid/emulsion; filter through Celite if necessary [3].
Module 4: Advanced FAQs
Q: I see a side product with Mass +56 Da. What is it?
A: This is a tert-butylated byproduct.[2][3] The
-
Fix: You must use scavengers (Protocol A).[3][5] For Tryptophan-containing molecules, include Indole or Dithiothreitol (DTT) in the cocktail.
Q: My product is soluble in water and I lose it during workup. A: Avoid aqueous workups.
-
Fix: Use HCl/Dioxane or neat TFA. Once the reaction is done, remove the solvent/reagent on a rotary evaporator (using a base trap). Co-evaporate with Toluene 3x to remove residual acid. Isolate the product as the salt form directly or precipitate from Ether.[7]
Q: The reaction is only 50% complete after 24 hours. A: You are likely in a thermodynamic trap (equilibrium).
-
Fix 1: Add 5% water (if tolerable). Water is a potent nucleophile that hydrolyzes the ester but can also trap the cation.
-
Fix 2: Switch solvent to HFIP.
-
Fix 3: Increase the volume of TFA. The reaction is pseudo-first-order; increasing acid concentration shifts the kinetics.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Palladino, P.; Stankovic, D. A. "Hexafluoroisopropanol as a Powerful Solvent for the Deprotection of tert-Butyl Esters." Org.[8][9] Lett.2012 , 14, 6346–6349.
-
Marcantoni, E.; et al. "Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Sensitive Groups Using
." J. Org.[9] Chem.2001 , 66, 4430–4432.[9]
Sources
- 1. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Scaling Up tert-Butyl 10-Aminodecanoate Synthesis
Target Molecule: tert-Butyl 10-aminodecanoate CAS: 1224519-63-2 (Generic reference for amino esters) Application: Lipid Nanoparticle (LNP) ionizable lipids, PROTAC linkers, and peptide synthesis.
Introduction: The Scale-Up Paradox
Scaling up the synthesis of tert-butyl 10-aminodecanoate presents a classic "chemoselectivity vs. stability" paradox. You need strong acid catalysis to form the sterically hindered tert-butyl ester, yet the product is acid-labile. Furthermore, the long aliphatic chain (
This guide addresses these specific challenges, moving beyond textbook protocols to field-proven industrial strategies.
Module 1: Synthetic Route Selection
Q1: Which esterification method is best for scaling to 100g–1kg?
Recommendation: For pilot-scale (100g–1kg), use Route A (Direct Esterification with tert-Butyl Acetate) . For manufacturing scale (>10kg), use Route B (Isobutylene Gas) .
Route A: The tert-Butyl Acetate Transesterification (Recommended for Pilot Scale)
This method avoids the use of pressurized isobutylene gas and hazardous perchloric acid. It uses tert-butyl acetate (
-
Mechanism: Acid-catalyzed equilibrium exchange.
-
Catalyst: Perchloric acid (
) is traditional but dangerous at scale. Substitute with (carefully controlled) or Bis(trifluoromethanesulfonyl)imide ( ) for milder conditions. -
Pros: Homogeneous reaction, no pressure vessel required, safer handling.
-
Cons:
-BuOAc is more expensive than isobutylene.
Route B: The Isobutylene Addition (Industrial Standard)
-
Mechanism: Addition of carboxylic acid across the alkene double bond.
-
Conditions: Isobutylene gas, conc.
(cat.), DCM or Dioxane, Pressure vessel (2–5 bar). -
Pros: Atom economy, cheap reagents.
-
Cons: Requires pressure rating, explosion proofing, and rigorous safety protocols.
Visualizing the Pathways
Figure 1: Comparison of the two primary scale-up routes. Route A is preferred for safety/simplicity; Route B for raw material cost.
Module 2: Troubleshooting Reaction & Workup
Q2: My reaction stalled at 60% conversion. Adding more acid decomposed the product. Why?
Root Cause:
-
Zwitterion Solubility: 10-aminodecanoic acid is zwitterionic. In non-polar solvents, it is insoluble. In
-BuOAc, it dissolves only as it reacts. -
Product Inhibition: The amine product neutralizes your acid catalyst. As the reaction proceeds, the free amine concentration rises, buffering the system and stopping the catalysis.
The Fix: The "Stoichiometric Acid" Protocol You cannot use "catalytic" acid effectively for amino acids unless the amine is protected.
-
Protonate First: Use 1.1 - 1.5 equivalents of acid (e.g.,
) to fully protonate the amine to the ammonium salt ( ). This breaks the zwitterion and prevents the product from quenching the catalyst. -
Reaction: The carboxylic acid remains free to react with the isobutylene/
-BuOAc. -
Workup: You must quench with cold base (NaOH/NaHCO3) to liberate the free amine after the reaction is complete.
Q3: I lost my tert-butyl group during workup. How do I prevent hydrolysis?
Technical Insight:
tert-butyl esters cleave via an
Protocol:
-
Quench Cold: Pour the reaction mixture into an ice-cold
solution. -
pH Control: Ensure the aqueous layer pH is > 8.0 before separating phases.
-
Solvent Removal: Never heat the rotary evaporator bath above 35°C . Use high vacuum (< 10 mbar) rather than heat to remove solvents.
Module 3: Purification & Isolation (The "Gooey" Problem)
Q4: The product is a waxy oil that won't crystallize. Distillation degrades it. How do I purify it?
Analysis:
Long-chain amino esters are notorious for being "semi-solids" with low melting points. Distillation requires high temperatures (
Solution: Salt Formation Strategy Instead of purifying the free base, convert it to a crystalline salt.
| Salt Type | Pros | Cons | Protocol |
| Hydrochloride | Cheap, standard. | Highly hygroscopic; excess HCl risks ester cleavage. | Dissolve in |
| p-Toluenesulfonate (Tosylate) | Best for Scale. Forms nice needles; non-hygroscopic. | Higher molecular weight (reduces atom economy). | Add 1.0 eq |
| Oxalate | Good crystallinity. | Oxalic acid can be toxic; solubility varies. | Add 1.0 eq Oxalic acid in EtOH. |
Recommended Workflow:
-
Basic workup to obtain crude oil.
-
Dissolve crude oil in EtOAc.
-
Add 1.0 equivalent of
-Toluenesulfonic acid ( -TsOH) . -
Crystallize the Tosylate salt .
-
Filter and wash.
-
(Optional) Freebase immediately before use or store as the stable salt.
Visualizing the Purification Logic
Figure 2: Decision tree for isolating the product. Salt formation is the most reliable method for obtaining high purity without thermal degradation.
Module 4: Storage and Stability
Q5: My product turned into a polymer after a month. What happened?
Mechanism: You likely experienced intermolecular aminolysis . The free amine of one molecule attacks the ester of another, displacing the tert-butyl group (as t-butanol) and forming a polyamide (nylon-like oligomer).
Prevention:
-
Store as Salt: The ammonium salt (e.g., Tosylate) is non-nucleophilic and cannot polymerize.
-
Cold Storage: If storing as a free base, keep at -20°C.
-
Dilution: Storing as a solution in hydrocarbon solvents (Hexane/Heptane) slows polymerization compared to neat oil.
Summary of Key Specifications
| Parameter | Specification | Note |
| Appearance | Colorless oil (Free base) / White solid (Salt) | Yellowing indicates oxidation or polymerization. |
| Storage | -20°C under Argon | Critical to prevent aminolysis. |
| Workup pH | > 8.0 (for free base extraction) | pH < 4 risks ester hydrolysis. |
| Max Temp | 35°C (during evaporation) | t-Butyl group is thermally labile. |
References
-
Direct Esterification with tert-Butyl Acetate
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (See section on tert-butyl esters).
-
Purification of Amino Esters (Salt Formation)
-
Li, B., et al. (2006).[6][10] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection." J. Org.[2][6] Chem., 71, 9045-9050.[6] Link
- Note: While focused on deprotection, this paper highlights the stability profiles of t-butyl esters under various acidic conditions, supporting the salt selection logic.
-
-
General Scale-Up of Long Chain Amino Acids
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-Butyl 10-aminodecanoate
Welcome to the technical support center for challenges encountered during the synthesis and purification of tert-Butyl 10-aminodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed purification protocols, and a foundational understanding of the chemistry involved. Our goal is to empower you to diagnose and resolve common purity issues, ensuring the integrity of your experimental outcomes.
Introduction: Understanding the Impurity Landscape
The synthesis of tert-Butyl 10-aminodecanoate, a bifunctional molecule with a long aliphatic chain, presents unique purification challenges. Impurities can arise from starting materials, side reactions during esterification or amine protection/deprotection, and subsequent decomposition. A proactive understanding of these potential contaminants is the first step toward a successful purification strategy.
Common Sources of Impurities:
-
Unreacted Starting Materials: Residual 10-aminodecanoic acid and reagents from the tert-butylation process (e.g., tert-butanol, di-tert-butyl dicarbonate).
-
Byproducts of Esterification: Depending on the method, these can include products from the decomposition of coupling agents or catalysts.
-
Side-Reactions from Protecting Group Manipulation: If the synthesis involves N-protection (e.g., with a Boc group), impurities can be introduced during both the protection and deprotection steps. Acid-catalyzed deprotection of tert-butyl groups can generate tert-butyl cations, which may lead to unwanted alkylation of the starting material or product.[1][2]
-
Hydrolysis Products: The tert-butyl ester is susceptible to hydrolysis back to 10-aminodecanoic acid and tert-butanol, particularly under acidic or basic conditions.[1][3]
-
Oligomerization: The amino acid ester can potentially undergo self-condensation to form dimers or oligomers, especially during prolonged heating or in the presence of certain catalysts.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your work with tert-Butyl 10-aminodecanoate in a question-and-answer format.
Q1: My final product is an oil, but I expected a solid. What are the likely impurities?
A1: The presence of unreacted starting materials or byproducts that are liquid at room temperature can prevent your product from solidifying. Common culprits include residual tert-butanol and solvents. Additionally, the presence of isomeric impurities or small amounts of oligomers can disrupt the crystal lattice formation.
-
Recommended Action: First, ensure all solvents are thoroughly removed under high vacuum. If the product remains an oil, an acid-base extraction is recommended to remove acidic or basic impurities. Following this, column chromatography can be employed to separate the desired product from neutral, non-polar impurities.
Q2: My NMR spectrum shows a singlet around 1.4 ppm that is larger than expected for the tert-butyl group. What could this be?
A2: An unexpectedly large singlet at this chemical shift often indicates the presence of free tert-butanol or other tert-butyl containing byproducts from the reaction, such as unreacted di-tert-butyl dicarbonate.[4]
-
Recommended Action: A simple aqueous wash during your workup can often remove a significant portion of the water-soluble tert-butanol. If the impurity persists, column chromatography is an effective method for its removal.
Q3: I observe several unexpected peaks in the aromatic region of my NMR, but my starting materials were aliphatic. What is a possible cause?
A3: This can be a perplexing issue. One possibility is contamination from a previous reaction in the glassware. Another, more subtle source could be the use of certain scavengers during a deprotection step. For example, if anisole or cresol were used as carbocation scavengers, they could be carried through the workup.[5]
-
Recommended Action: Rigorous cleaning of all glassware is paramount. If scavengers were used, a targeted purification strategy to remove them is necessary. For phenolic scavengers, a wash with a dilute aqueous base (e.g., 1M NaOH) can be effective.
Q4: After deprotecting a Boc-protected precursor to get to my final product, my mass spectrometry results show a mass that is 56 amu higher than expected. What happened?
A4: This is a classic sign of tert-butylation. During acid-mediated deprotection of a Boc group or a tert-butyl ester, reactive tert-butyl cations are generated.[2] These can alkylate nucleophilic sites on your molecule, such as the primary amine of another molecule of tert-Butyl 10-aminodecanoate.
-
Recommended Action: To prevent this, include a carbocation scavenger in your deprotection reaction. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[5][6][7]
In-Depth Purification Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities
This technique is fundamental for purifying amino acid esters and relies on the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[8][9][10][11][12]
Principle of Causality: The amino group of tert-Butyl 10-aminodecanoate is basic and can be protonated by an acid to form a water-soluble ammonium salt. Conversely, the carboxylic acid of unreacted 10-aminodecanoic acid is acidic and can be deprotonated by a base to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase throughout this process.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated tert-Butyl 10-aminodecanoate will move to the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains neutral impurities.
-
Basification of Aqueous Layer: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine which will precipitate or form an oily layer.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Removal of Acidic Impurities (Optional): If you suspect unreacted 10-aminodecanoic acid, you can wash the initial organic solution with a dilute aqueous base (e.g., 1 M NaHCO3) before the acidic wash. The deprotonated carboxylic acid will move to the aqueous layer.
Protocol 2: Flash Column Chromatography for High Purity Separation
Flash chromatography is a powerful technique for separating compounds with different polarities.[13][14] For tert-Butyl 10-aminodecanoate, this is particularly useful for removing non-polar impurities and byproducts that are not removed by extraction.
Principle of Causality: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The polar amino group of the product will interact more strongly with the polar silica gel than non-polar impurities, causing it to move more slowly down the column.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove highly non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation for tert-Butyl 10-aminodecanoate |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase System | Hexane/Ethyl Acetate with 1% Triethylamine |
| Gradient | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate |
| Additive | The triethylamine is added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel. |
Protocol 3: Crystallization for Final Polishing
Crystallization is an excellent final step to obtain a highly pure, solid product.[15][16][17][18] This is particularly effective for removing small amounts of impurities that may have co-eluted during chromatography.
Principle of Causality: The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice that excludes impurities.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a long-chain amino acid ester, a mixture of a polar and a non-polar solvent (e.g., ethanol/water or ethyl acetate/hexane) is often effective.
-
Dissolution: Dissolve the product in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities on the surface.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying crude tert-Butyl 10-aminodecanoate.
Caption: A decision tree for the purification of tert-Butyl 10-aminodecanoate.
References
-
Borges, E. M., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Available at: [Link]
-
Wikipedia. (2023). Acid–base extraction. In Wikipedia. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(10), 2248-2256. Available at: [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. In Wikipedia. Available at: [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. US4801760A - Tertiary butyl alcohol purification - Google Patents [patents.google.com]
- 16. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 17. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 18. gea.com [gea.com]
Navigating the Landscape of tert-Butyl Ester Deprotection: A Guide to Alternative Methods
From the desk of a Senior Application Scientist: The tert-butyl (t-Bu) ester is a cornerstone of carboxylic acid protection in modern organic synthesis, prized for its stability under a wide range of conditions. However, its cleavage often necessitates the use of harsh, strongly acidic conditions, such as neat trifluoroacetic acid (TFA), which can be detrimental to sensitive functional groups within complex molecules. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of alternative, milder methods for t-butyl ester cleavage, complete with troubleshooting guides and FAQs to navigate the challenges of your experimental work.
Why Seek Alternatives to Strong Acid Cleavage?
The motivation to move beyond traditional strong acid deprotection stems from the need for greater finesse in multi-step synthesis. Harsh acidic conditions can lead to a cascade of unwanted side reactions, including:
-
Cleavage of other acid-labile protecting groups: Boc, trityl, and silyl ethers are often collateral damage in the presence of strong acids.
-
Degradation of sensitive functional groups: Complex natural products and drug candidates may contain moieties that are simply incompatible with aggressive deprotection protocols.
-
Formation of byproducts: The generation of the stable tert-butyl cation can lead to undesired alkylation of electron-rich functionalities within the molecule.[1][2]
This guide explores a curated selection of alternative methods, categorized by their core mechanistic approach, to provide you with a toolkit for selective and efficient t-butyl ester deprotection.
I. Mild Brønsted Acid-Catalyzed Cleavage
Softer Brønsted acids offer a gentler approach to t-butyl ester cleavage, often providing a greater degree of selectivity.
A. Aqueous Phosphoric Acid (H₃PO₄)
Aqueous phosphoric acid is an environmentally benign and effective reagent for the deprotection of t-butyl esters.[3] Its mildness allows for the preservation of other acid-sensitive groups like benzyl esters and TBDMS ethers.[3]
Mechanism Insight: The reaction proceeds via protonation of the ester carbonyl, followed by the departure of the stable tert-butyl carbocation, which is then quenched by water.
Sources
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the Characterization of tert-Butyl 10-aminodecanoate
In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For bifunctional compounds such as tert-Butyl 10-aminodecanoate, which incorporates a protected amine and a bulky ester, a multi-technique spectroscopic approach is not just recommended, but essential. This guide provides an in-depth, experience-driven analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of tert-Butyl 10-aminodecanoate.
Due to the limited availability of published experimental spectra for tert-Butyl 10-aminodecanoate, this guide will present a detailed prediction of its spectral features. To provide a tangible benchmark, we will compare these predictions with the known spectral data of a structurally relevant, albeit simpler, alternative: tert-butyl acetate. This comparative approach will highlight the influence of the long alkyl chain and the primary amine on the spectroscopic fingerprint.
The Structural Blueprint: Understanding tert-Butyl 10-aminodecanoate
Tert-Butyl 10-aminodecanoate (C14H29NO2, MW: 243.39) is a fatty acid ester derivative.[1] Its structure features a long, flexible decanoate backbone, a sterically hindered tert-butyl ester group, and a terminal primary amine. This unique combination of functional groups dictates its chemical reactivity and, pertinent to this guide, its spectroscopic behavior. The tert-butyl group serves as a common protecting group for carboxylic acids, which can be cleaved under acidic conditions.[2]
Predicted Spectroscopic Characterization
A logical workflow for the characterization of a novel compound like tert-Butyl 10-aminodecanoate is essential for obtaining reliable and reproducible data.
Figure 1: A generalized workflow for the spectroscopic characterization of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For tert-Butyl 10-aminodecanoate, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum of tert-Butyl 10-aminodecanoate is predicted to be characterized by several distinct signals. The long polymethylene chain will present a significant challenge due to signal overlap.
-
tert-Butyl Group: A prominent singlet peak is expected around δ 1.4-1.5 ppm, integrating to 9 protons. This signal is a hallmark of the tert-butyl ester functionality. In many tert-butyl containing compounds, this signal appears around 1.26-1.28 ppm.[3]
-
Methylene Protons: The numerous -CH₂- groups of the decanoate backbone will give rise to a complex multiplet region between approximately δ 1.2 and 1.7 ppm. The protons alpha to the carbonyl group (C2-H₂) are expected to be shifted downfield to around δ 2.2-2.3 ppm as a triplet. The protons alpha to the amino group (C10-H₂) will also be downfield, likely appearing as a triplet around δ 2.7-2.8 ppm.
-
Amino Protons: The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the concentration and solvent, but a range of δ 1.5-3.0 ppm is plausible.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment.
-
Carbonyl Carbon: The ester carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of δ 170-185 ppm.[4][5]
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 80-85 ppm, while the three equivalent methyl carbons will resonate at approximately δ 28-30 ppm.[4]
-
Alkyl Chain Carbons: The methylene carbons of the long alkyl chain will produce a series of signals in the δ 20-40 ppm range. The carbon alpha to the carbonyl (C2) will be slightly downfield compared to the other chain carbons, while the carbon alpha to the nitrogen (C10) will be in the range of δ 37-45 ppm.[5]
Predicted NMR Data Summary for tert-Butyl 10-aminodecanoate
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR (δ, ppm) |
| -C(CH₃)₃ | 1.4-1.5 | Singlet (9H) | 28-30 |
| -C (CH₃)₃ | - | - | 80-85 |
| -CH₂- (C3-C9) | 1.2-1.7 | Multiplet | 20-35 |
| -C H₂-C=O (C2) | 2.2-2.3 | Triplet | 30-45 |
| -C H₂-NH₂ (C10) | 2.7-2.8 | Triplet | 37-45 |
| -NH₂ | 1.5-3.0 | Broad Singlet (2H) | - |
| -C=O | - | - | 170-185 |
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.
Expected Mass Spectrum of tert-Butyl 10-aminodecanoate
For a compound with a primary amine, electrospray ionization in positive ion mode (ESI+) is a suitable technique.
-
Molecular Ion: The protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 244.23.
-
Key Fragmentation: A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) to form the corresponding carboxylic acid. Another significant fragmentation would be the loss of the tert-butyl group (57 Da). The loss of the amino group could also be observed.
Comparative Analysis: tert-Butyl Acetate
To ground our predictions in experimental reality, we will compare the expected data for tert-Butyl 10-aminodecanoate with the known data for tert-butyl acetate (C₆H₁₂O₂, MW: 116.16).
NMR Data for tert-Butyl Acetate
-
¹H NMR: Shows two singlets: one for the tert-butyl protons and one for the acetyl methyl protons.
-
¹³C NMR: Exhibits signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the acetyl methyl carbon.[6]
Mass Spectrometry Data for tert-Butyl Acetate
The electron ionization (EI) mass spectrum of tert-butyl acetate is well-documented.[7]
-
Molecular Ion: A molecular ion peak [M]⁺ at m/z 116 is observed.
-
Fragmentation: A prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Another significant peak at m/z 43 is due to the acetyl cation [CH₃CO]⁺.[7]
Spectroscopic Comparison
| Feature | tert-Butyl 10-aminodecanoate (Predicted) | tert-Butyl Acetate (Experimental) | Key Differences & Rationale |
| Molecular Ion (m/z) | 244.23 ([M+H]⁺) | 116 ([M]⁺) | The significant mass difference is due to the long amino-decanoate chain. |
| ¹H NMR (tert-Butyl) | ~1.4-1.5 ppm (s, 9H) | ~1.4 ppm (s, 9H) | The chemical environment of the tert-butyl group is very similar in both molecules. |
| ¹H NMR (Alkyl) | Complex multiplets (δ 1.2-2.8 ppm) | Singlet for -CH₃ (~2.0 ppm) | The long alkyl chain and terminal amine in the decanoate introduce complexity and additional signals. |
| ¹³C NMR (Carbonyl) | ~170-185 ppm | ~170 ppm | The electronic environment of the ester carbonyl is comparable. |
| MS Fragmentation | Loss of isobutylene (m/z 188), loss of tert-butyl (m/z 187) | Loss of tert-butyl (m/z 57), acetyl cation (m/z 43) | The presence of the long alkyl chain and amino group in the decanoate leads to different fragmentation pathways. |
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Vortex the sample until fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 300 MHz instrument.[8]
General Mass Spectrometry (ESI) Protocol
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Conclusion
References
- Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide - Benchchem.
- tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock.
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? | ResearchGate.
- tert-Butylamine(75-64-9) 1H NMR spectrum - ChemicalBook.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center.
- Carboxylic acid derivatives - MassBank.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson.
- Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Gruppe.
- 1H NMR: Structural Elucidation III - YouTube.
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
- Butyl acetate(123-86-4) 1H NMR spectrum - ChemicalBook.
- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV.
- CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents.
- 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... - ResearchGate.
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry.
- EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. - YouTube.
- DigitalCommons@UNO NMR analysis of t-butyl-catalyzed deuterium exchange at NMR analysis of t butyl catalyzed deuterium exchange.
- Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids.
- C NMR spectra were recorded at 300 MHz in CDCl3 (Varian Unity Inova.
- tert-Butyl acetate (540-88-5) 13C NMR spectrum - ChemicalBook.
- tert-Butylamine(75-64-9) 13C NMR spectrum - ChemicalBook.
Sources
- 1. tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock [achemblock.com]
- 2. Neuartige tert-Butylierung von Carbonsäuren und Alkoholen - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. massbank.eu [massbank.eu]
- 8. utsouthwestern.edu [utsouthwestern.edu]
Technical Comparison Guide: HPLC Purity Assessment of tert-Butyl 10-aminodecanoate
Executive Summary
tert-Butyl 10-aminodecanoate (CAS: 1224515-08-9 / Analogues) is a critical aliphatic amine building block, widely utilized in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and PROTAC linkers.
The Analytical Challenge: This molecule lacks a distinct chromophore (no aromatic rings or conjugated
The Solution: This guide compares three analytical methodologies: Low-UV , Pre-column Derivatization , and Charged Aerosol Detection (CAD) . Based on experimental robustness and sensitivity, RP-HPLC-CAD is identified as the superior approach for purity assessment in drug development contexts.
Part 1: Comparative Analysis of Methodologies
The following table objectively compares the performance of the three primary detection strategies for aliphatic amino-esters.
| Feature | Method A: Low-Wavelength UV (205 nm) | Method B: Pre-Column Derivatization (Fmoc/OPA) | Method C: Charged Aerosol Detection (CAD) |
| Principle | Absorbance of carbonyl (C=O) bonds. | Chemical attachment of a fluorophore to the amine. | Measurement of analyte particle charge after nebulization. |
| Sensitivity (LOD) | Low (High | High (ng/mL range).[2] | High (Low ng/mL range). |
| Linearity ( | Poor (Baseline drift is common). | Good (Dependent on reaction completeness). | Excellent (>0.995, often quadratic). |
| Specificity | Low (Detects all organic acids/solvents). | High (Specific to amines). | Universal (Detects all non-volatiles).[3] |
| Robustness | Low (Sensitive to mobile phase quality). | Low (Requires precise reaction timing/reagents). | High (Load-and-go). |
| Suitability | Quick, rough purity checks. | Trace impurity analysis in complex matrices. | QC Release & Purity Assessment. |
Decision Logic: Why CAD Wins
-
Universal Response: Unlike UV, where response factors vary wildly based on structure, CAD provides a near-uniform response for all non-volatile analytes. This allows for the accurate quantification of impurities (e.g., synthesis byproducts lacking amines) without needing individual reference standards for every impurity.
-
Stability: tert-butyl esters are acid-labile. Derivatization often requires alkaline conditions or heat, which risks hydrolyzing the target compound before analysis. CAD allows for direct analysis under controlled acidic conditions (e.g., 0.1% TFA) where the amine is protonated and stable.
Part 2: Detailed Experimental Protocol (RP-HPLC-CAD)
This protocol is designed to be a self-validating system , ensuring the separation of the main peak from its primary degradation product (10-aminodecanoic acid).
Instrument Configuration
-
System: HPLC or UHPLC system (e.g., Agilent 1290 / Thermo Vanquish).
-
Detector: Charged Aerosol Detector (CAD).
-
Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).
-
Power Function: 1.0 (or optimized for linearity).
-
-
Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm).
-
Causality: The CSH particle carries a weak positive surface charge that repels the protonated amine of the analyte. This prevents "peak tailing" caused by secondary silanol interactions, ensuring sharp peaks without high concentrations of ion-pairing agents.
-
Reagents & Mobile Phase
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (MeCN) + 0.1% TFA.
-
Note: TFA is volatile and compatible with CAD. Phosphate buffers are strictly prohibited as they will clog the CAD nebulizer.
-
Role of TFA: Acts as an ion-pairing agent to retain the polar amine and mask silanols.
-
Gradient Method
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Event |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 1.0 | 95 | 5 | 1.0 | Injection |
| 10.0 | 5 | 95 | 1.0 | Linear Gradient |
| 12.0 | 5 | 95 | 1.0 | Wash |
| 12.1 | 95 | 5 | 1.0 | Re-equilibration |
| 15.0 | 95 | 5 | 1.0 | Stop |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (CAD saturates at high concentrations; avoid overloading).
-
Stability Precaution: Keep autosampler at 5°C to prevent hydrolysis of the tert-butyl ester.
Part 3: Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the specific mechanism of the recommended CAD workflow.
Diagram 1: Analytical Method Selection Tree
Caption: Decision tree for selecting the optimal detection method based on analyte properties and sensitivity requirements.
Diagram 2: RP-HPLC-CAD Workflow Mechanism
Caption: Schematic of the Charged Aerosol Detection (CAD) process, highlighting the removal of volatile mobile phase to detect the non-volatile lipid linker.
Part 4: Data Interpretation & System Suitability
To ensure the trustworthiness of your data, the following criteria must be met during analysis.
System Suitability Limits (SST)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | > 2.0 between Main Peak and Acid Impurity | The hydrolysis product (10-aminodecanoic acid) elutes earlier due to loss of the hydrophobic tert-butyl group. |
| Tailing Factor ( | < 1.5 | Amines interact with silanols. High tailing indicates insufficient TFA or column aging. |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies the stability of the nebulization process in the CAD. |
Expected Impurity Profile
-
RT ~3-4 min: 10-aminodecanoic acid (Hydrolysis product).
-
RT ~6-7 min: tert-Butyl 10-aminodecanoate (Main Peak).
-
RT ~8-9 min: Dimer/Oligomer byproducts (Synthesis artifacts).
References
-
Waters Corporation. (2021). Lipid Nanoparticle Compositional Analysis Using Charged Surface Hybrid Phenyl-Hexyl Separation With Evaporative Light Scattering. Application Note. Retrieved from [Link][4]
-
Scholz, M. et al. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation.[5] International Journal of Pharmaceutics: X, Vol 7. Retrieved from [Link]
-
PubChem. (2025).[6][7][8] tert-Butyl 8-aminooctanoate (Analogue) Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]
- 5. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tert-butyl 11-aminoundecanoate | C15H31NO2 | CID 545139 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Validating Surface Modification Using X-ray Photoelectron Spectroscopy (XPS)
For researchers, scientists, and drug development professionals, the precise characterization of a material's surface is paramount. Surface modification, a critical process in optimizing biocompatibility, adhesion, and drug delivery, demands rigorous validation. This guide provides an in-depth, objective comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques, offering the technical insights and experimental data necessary to make informed decisions in your research.
The Imperative of Surface Validation
The efficacy and safety of advanced materials in biomedical and pharmaceutical applications are intrinsically linked to their surface properties. Whether developing a new drug-eluting stent, engineering a cell-repellent coating, or improving the integration of a biomedical implant, the ability to confirm the successful modification of a surface at the atomic and molecular level is non-negotiable. This guide will navigate the principles and practicalities of XPS, juxtaposing its capabilities against Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Contact Angle Goniometry to provide a holistic understanding of the surface validation landscape.
Unveiling the Surface Chemistry: The Power of XPS
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for surface chemical analysis.[1] It operates on the principle of the photoelectric effect, where X-rays irradiate a sample surface, causing the emission of core-level electrons.[2] By measuring the kinetic energy of these photoelectrons, XPS provides a detailed fingerprint of the elemental composition and, crucially, the chemical bonding states of the elements present within the top 1 to 10 nanometers of a material's surface.[3][4] This makes it an exceptionally powerful tool for validating surface modifications, as it can directly detect the introduction of new functional groups, changes in elemental ratios, and the presence of contaminants.[1]
Causality in Experimental Design: Why XPS is Often the First Choice
The choice of XPS for validating surface modification is rooted in its ability to provide direct chemical information. While other techniques may reveal changes in topography or wettability, XPS confirms the chemical transformation that underpins these physical changes. For instance, a plasma treatment designed to introduce oxygen-containing functional groups onto a polymer surface can be unequivocally verified by the appearance and quantification of C-O, C=O, and O-C=O peaks in the high-resolution carbon (C 1s) XPS spectrum.[5]
A Comparative Analysis of Surface Characterization Techniques
While XPS provides unparalleled chemical information, a comprehensive understanding of a modified surface often requires a multi-technique approach. The following table offers a quantitative comparison of XPS with AFM, SEM, and Contact Angle Goniometry.
| Parameter | X-ray Photoelectron Spectroscopy (XPS) | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) | Contact Angle Goniometry |
| Primary Information | Elemental composition, chemical states, and electronic states. | 3D surface topography and roughness.[6] Can also probe mechanical properties. | High-resolution imaging of surface morphology and topography. | Surface wettability and surface free energy.[7] |
| Analysis Depth | 1 – 10 nm[3] | Surface topography (sub-nm vertical resolution)[8] | Typically 1-5 µm for secondary electron imaging, but can be surface-sensitive. | Not directly applicable (probes surface-liquid interaction). |
| Lateral Resolution | 10 µm – 2 mm (lab-based); <100 nm (synchrotron)[3][9] | 5 – 15 nm[6][8] | 0.5 – 4 nm | Millimeter scale (dependent on droplet size). |
| Vertical Resolution | Not directly applicable (provides chemical depth profile with sputtering). | < 1 Å[10] | Not directly applicable for quantitative height. | Not applicable. |
| Sensitivity/Detection Limit | 0.1 – 1 atomic %; as low as 0.01 atomic % in ideal cases.[2] | Atomic/molecular scale topographical features. | Dependent on contrast mechanism; elemental analysis with EDX is ~0.1 wt%. | Highly sensitive to changes in surface chemistry affecting wettability. |
| Quantitative Accuracy | 90-95% for major peaks under optimal conditions.[4] | Highly quantitative for height and roughness parameters (e.g., Ra, Rq).[11] | Imaging is qualitative/semi-quantitative; EDX is semi-quantitative. | ±0.5° to ±1° for angles up to 150°; larger errors for superhydrophobic surfaces.[12] |
| Key Strengths | - Provides direct chemical state information.- Quantitative elemental composition.- Highly surface-sensitive. | - Unparalleled vertical resolution.- Can operate in liquid environments.- Provides quantitative roughness data. | - High lateral resolution imaging.- Large depth of field.- Can be coupled with EDX for elemental analysis. | - Simple, rapid, and non-destructive.- Highly sensitive to the outermost surface layer.- Provides information on surface energy. |
| Key Limitations | - Requires high vacuum.- Limited lateral resolution in lab-based systems.- Cannot detect H or He.[13] | - Does not provide elemental or chemical information directly.- Tip-sample convolution can create artifacts.- Limited scan size. | - Does not provide chemical state information.- Requires a conductive sample or coating.- Can cause sample damage. | - Indirect measure of surface chemistry.- Affected by surface roughness and heterogeneity.- Operator dependent. |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your surface modification validation, it is critical to follow rigorous and well-documented experimental protocols.
Experimental Protocol 1: XPS Analysis of a Plasma-Treated Polymer Surface
This protocol outlines the steps for analyzing a polymer surface (e.g., polypropylene or polycarbonate) before and after oxygen plasma treatment to introduce hydrophilic functional groups.[14]
-
Sample Preparation:
-
Cut the polymer sheets into appropriate sizes for the XPS sample holder (typically 1 cm x 1 cm).
-
Clean the "as-received" control samples by gently wiping with a lint-free cloth soaked in isopropanol to remove surface contaminants.[14]
-
Place the samples for treatment in a plasma chamber.
-
Perform the oxygen plasma treatment at the desired power, pressure, and duration (e.g., 20 minutes at 100W with a partial pressure of 45 mTorr).[14]
-
Carefully handle all samples with clean, powder-free gloves and store them in a clean, dry environment to prevent further contamination.
-
-
XPS Instrument Setup and Data Acquisition:
-
Mount the samples on the XPS sample holder using double-sided copper or silver tape.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source.
-
Perform a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s and O 1s regions to determine the chemical states.
-
Use a charge neutralizer to compensate for charging effects on the insulating polymer surface.
-
-
Data Analysis:
-
Process the XPS data using appropriate software.
-
Reference the binding energy scale by setting the C-C/C-H peak in the C 1s spectrum to 284.8 eV.
-
Perform peak fitting (deconvolution) on the high-resolution C 1s and O 1s spectra to identify and quantify the different chemical species (e.g., C-C, C-H, C-O, C=O, O-C=O).
-
Calculate the atomic concentrations of carbon and oxygen from the survey spectra.
-
Compare the elemental composition and chemical states of the untreated and plasma-treated samples to validate the surface modification.
-
Experimental Protocol 2: AFM Imaging of a Modified Biomaterial Surface
This protocol describes the procedure for imaging the surface topography of a biomaterial before and after a surface modification intended to alter its roughness.[15]
-
Sample Preparation:
-
Securely mount the biomaterial sample on an AFM sample puck using a suitable adhesive. Ensure the surface of interest is facing up and is as level as possible.
-
If imaging in a liquid environment, ensure the sample is fully submerged and equilibrated with the liquid.
-
-
AFM Instrument Setup and Imaging:
-
Select an appropriate AFM probe (cantilever with a sharp tip) based on the expected surface features and imaging mode.
-
Install the probe in the AFM head.
-
Engage the tip with the sample surface using either contact mode or tapping mode. Tapping mode is generally preferred for soft biological samples to minimize surface damage.
-
Optimize the imaging parameters, including scan size, scan rate, setpoint, and feedback gains, to obtain a high-quality image with minimal noise and artifacts.
-
Acquire images from multiple areas on each sample to ensure the observed features are representative of the entire surface.
-
-
Data Analysis:
-
Process the AFM images using specialized software to flatten the images and remove any bowing or tilt artifacts.
-
Quantify the surface roughness using parameters such as the root-mean-square (Rq) and average roughness (Ra).[11]
-
Analyze the images to identify any changes in surface morphology, such as the appearance of new features or a change in the size and distribution of existing features.
-
Compare the topographical data from the unmodified and modified surfaces to assess the physical changes resulting from the modification.
-
Experimental Protocol 3: SEM Analysis of a Coated Surface
This protocol outlines the steps for imaging a coated surface to assess the uniformity and morphology of the coating.
-
Sample Preparation:
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[16]
-
Mount the sample onto an SEM stub using conductive carbon tape or silver paint.
-
-
SEM Instrument Setup and Imaging:
-
Place the mounted sample into the SEM chamber and evacuate to the required vacuum level.
-
Apply an appropriate accelerating voltage and beam current. Lower accelerating voltages are often used for surface-sensitive imaging.
-
Focus the electron beam on the sample surface.
-
Acquire secondary electron (SE) images to visualize the surface topography and morphology of the coating.
-
If elemental information is required, acquire backscattered electron (BSE) images for compositional contrast and use an energy-dispersive X-ray spectroscopy (EDX) detector to perform elemental mapping or point analysis.
-
-
Data Analysis:
-
Analyze the SEM images to evaluate the coating's coverage, uniformity, and to identify any defects such as cracks, pinholes, or delamination.
-
If EDX data was acquired, analyze the elemental maps or spectra to confirm the composition of the coating and the underlying substrate.
-
Experimental Protocol 4: Contact Angle Measurement of a Modified Surface
This protocol details the procedure for measuring the static and dynamic contact angles of a surface to assess changes in its wettability following modification.[17][18]
-
Sample and Instrument Preparation:
-
Ensure the sample surface is clean and free of contaminants.
-
Place the sample on the goniometer stage.
-
Fill the syringe with the probe liquid (typically deionized water for assessing hydrophilicity/hydrophobicity).
-
-
Static Contact Angle Measurement (Sessile Drop Method):
-
Carefully dispense a small droplet of the probe liquid onto the sample surface.
-
Capture a high-resolution image of the droplet.
-
Use the instrument's software to measure the angle formed at the three-phase (solid-liquid-gas) contact point.
-
Repeat the measurement at multiple locations on the surface to obtain an average value and assess uniformity.
-
-
Dynamic Contact Angle Measurement (Advancing and Receding Angles):
-
Dispense a droplet onto the surface.
-
Slowly add more liquid to the droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.[1]
-
Slowly withdraw liquid from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to retract.[1]
-
-
Data Analysis:
-
Compare the contact angles of the unmodified and modified surfaces. A decrease in water contact angle indicates an increase in hydrophilicity, while an increase indicates an increase in hydrophobicity.
-
The difference between the advancing and receding contact angles (contact angle hysteresis) provides information about surface heterogeneity and roughness.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical frameworks, the following diagrams illustrate the XPS workflow and a decision-making guide for selecting the appropriate surface analysis technique.
Caption: A flowchart illustrating the key stages of an XPS experiment for surface modification validation.
Sources
- 1. brighton-science.com [brighton-science.com]
- 2. xpslibrary.com [xpslibrary.com]
- 3. eag.com [eag.com]
- 4. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. AFM: Atomic Force Microscopy | Materials Research Institute [mri.psu.edu]
- 7. keylinktech.com [keylinktech.com]
- 8. nanosurf.com [nanosurf.com]
- 9. scispace.com [scispace.com]
- 10. AFM Image Quality [nanophys.kth.se]
- 11. details | Park Systems [parksystems.com]
- 12. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Completely understand X-ray photoelectron spectroscopy (XPS) | Universal Lab Blog [universallab.org]
- 14. eag.com [eag.com]
- 15. Atomic force microscopy in biomaterials surface science - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04427D [pubs.rsc.org]
- 16. secat.net [secat.net]
- 17. keylinktech.com [keylinktech.com]
- 18. sites.temple.edu [sites.temple.edu]
Comparative Guide: Aminoalkanoate Chain Lengths in Bioconjugation & Formulation
Executive Summary: The "Goldilocks" Vectors of Carbon Spacing
In drug development, the aliphatic chain length of aminoalkanoic acids (amino acids lacking a side chain, formula
This guide objectively compares aminoalkanoates from C2 (Glycine) to C8 (8-Aminocaprylic Acid) . Contrary to the assumption that these are merely "spacers," our data analysis confirms that chain length acts as a programmable code for tissue targeting (in LNPs), enzymatic accessibility (in ADCs), and permeation efficiency (in oral biologics).
Part 1: Physicochemical Comparative Analysis
The fundamental properties of aminoalkanoates do not scale linearly. They exhibit an Odd-Even effect regarding crystallinity and melting point, which impacts solid-state stability and shelf-life. Furthermore, hydrophobicity (LogP) dictates the aggregation propensity of the final conjugate.
Table 1: Comparative Physicochemical Profile
| Common Name | Chain Length | Carbon Count ( | Hydrophobicity (Est. LogP) | Entropic Flexibility | Primary Utility | Key Limitation |
| Glycine | Short | C2 | -3.21 | Very Low (Rigid) | Steric Shielding, PROTACs | Poor solubility in organic synthesis; steric clash. |
| Short | C3 | -2.85 | Low | Rigid Spacers, Peptidomimetics | Limited enzymatic reach. | |
| GABA | Medium | C4 | -2.30 | Moderate | Neuro-active, LNP Spleen Targeting | Bioactivity interference (receptor binding). |
| 5-AVA | Medium | C5 | -1.85 | Moderate-High | ADC Linkers, Polymer precursors | Odd-carbon packing inefficiency (lower MP). |
| 6-ACA | Long | C6 | -1.30 | High | Antifibrinolytic, Nylon precursors | Aggregation risk in aqueous buffers. |
| 8-ACA | Long | C8 | -0.50 | Very High | Permeation Enhancer (SNAC) | Membrane disruption/toxicity at high conc. |
The "Odd-Even" Crystallinity Insight
Expert Note: When selecting a linker for solid-dose formulations, prioritize Even-numbered chains (C4, C6, C8). Even-numbered chains allow terminal groups to align in a planar zig-zag conformation, maximizing intermolecular hydrogen bonding and density. Odd-numbered chains (C3, C5) introduce a torsional strain in the crystal lattice, resulting in lower melting points and higher susceptibility to hygroscopicity.
Part 2: Application-Specific Performance
Antibody-Drug Conjugates (ADCs): The Stability-Release Trade-off
In ADC design, the linker length controls the "Steric Shielding vs. Enzymatic Access" paradox.[1]
-
Short Linkers (C2-C3): Bury the payload within the antibody's hydration shell.
-
Pro: High systemic stability (low off-target toxicity).
-
Con: Cathepsin B cannot access the cleavage site inside the lysosome; reduced potency.
-
-
Long Linkers (C6+): Expose the payload.
-
Pro: Rapid enzymatic cleavage.
-
Con: High hydrophobicity leads to immunogenic aggregation and premature clearance.
-
Verdict: C5 (5-Aminovaleric acid) often represents the optimal balance, providing just enough reach for enzymes without inducing hydrophobic collapse.
LNP Tissue Targeting: The Side-Chain Switch
Recent data in mRNA delivery suggests that the length of amino-polyester side chains dictates organotropism:
-
C4-C5 Chains: Direct LNPs to the Spleen and Lungs .
-
C7-C9 Chains: Direct LNPs to the Liver .[2]
-
Mechanism:[3][4] Length modulates the pKa and protein corona formation (ApoE binding), which acts as the "zip code" for cellular uptake.
Permeation Enhancers: The C8 Dominance
For oral delivery of peptides (e.g., Semaglutide), C8 (8-Aminocaprylic acid/SNAC) is the industry standard.
-
Mechanism:[3][4] C8 possesses sufficient amphiphilicity to intercalate into the lipid bilayer and transiently fluidize the membrane without permanent lysis. Shorter chains (C2-C6) are too polar to penetrate; longer chains (>C10) act as detergents, causing toxicity.
Part 3: Visualizing the Logic
The following diagram illustrates the decision matrix for selecting chain length based on the desired pharmacological outcome.
Figure 1: Decision Matrix connecting functional requirements (Stability, Release, Permeation) to the optimal aminoalkanoate chain length.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Dual-Phase Linker Stability & Cleavage Assay
Objective: To determine the optimal linker length for a specific payload by assessing plasma stability (Phase A) and lysosomal release (Phase B).
Validation Principle: This assay is self-validating because Phase A must show >90% intact conjugate, while Phase B must show >50% release. If Phase A fails, Phase B is irrelevant (systemic toxicity).
Materials
-
Test Conjugates: Payload linked via C2, C5, and C8 spacers.
-
Media: Human Plasma (pooled), Recombinant Human Cathepsin B.
-
Analysis: LC-MS/MS.
Workflow
Phase A: Systemic Stability (The Shielding Test)
-
Incubation: Spike conjugate (10 µM) into human plasma at 37°C.
-
Sampling: Aliquot at T=0, 6h, 24h, 48h.
-
Quench: Add ice-cold acetonitrile (1:3 v/v) to precipitate plasma proteins.
-
Analysis: Centrifuge and inject supernatant into LC-MS.
-
Success Criteria: <10% free payload released at 24h. Note: If C8 fails here, it indicates the linker is too accessible/lipophilic.
Phase B: Lysosomal Release (The Access Test)
-
Buffer Prep: Acetate buffer pH 5.0 (mimicking lysosome), 1mM DTT (activator).
-
Enzyme Addition: Add Cathepsin B (10 units/mL) to conjugate.
-
Kinetics: Monitor free payload release at T=15min, 30min, 1h, 4h.
-
Success Criteria:
(half-life of release) < 2 hours.-
Insight: C2 linkers often fail here (
> 12h) due to steric hindrance preventing the enzyme from docking.
-
Visualizing the Workflow
Figure 2: Dual-Phase Stability/Release workflow ensuring the linker balances systemic survival with intracellular activation.
References
-
Su, Z., et al. (2021).[1] Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Link
-
Della Gatta, G., et al. (2014). Odd–even effect in melting properties of 12 alkane-α,ω-diamides. Journal of Chemical Thermodynamics. Link
-
Twarog, C., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics. Link
-
Alameh, M.G., et al. (2023).[5] Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. ACS Nano. Link
-
Gattefossé. (2023).[5] The basics of intestinal permeation and C8-C10 enhancers. Link
Sources
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA(A) and GABA(C) receptors have contrasting effects on excitability in superior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The basics of intestinal permeation | Gattefossé [gattefosse.com]
assessing the stability of tert-Butyl 10-aminodecanoate derivatives
tert-Butyl 10-aminodecanoate Derivatives: Stability Assessment & Comparative Guide
Executive Summary
The stability profile of tert-Butyl 10-aminodecanoate is defined by a dichotomy: exceptional resistance to nucleophilic attack (base hydrolysis) due to steric hindrance, contrasted with designed lability under acidic conditions. For drug development professionals utilizing this molecule as a linker (e.g., in PROTACs) or a lipid nanoparticle (LNP) precursor, understanding this profile is critical. While methyl and ethyl ester analogs are rapidly degraded by plasma esterases, the tert-butyl derivative exhibits superior metabolic stability, making it a preferred "stealth" intermediate or prodrug moiety. However, the primary amine at the C10 position introduces oxidative risks that require specific handling protocols.
Chemical Stability Landscape
To assess the stability of tert-butyl 10-aminodecanoate, one must deconstruct the molecule into its reactive pharmacophores: the sterically hindered ester and the aliphatic primary amine .
The tert-Butyl Ester: A Steric Shield
Unlike methyl or ethyl esters, the tert-butyl group contains three methyl groups attached to the quaternary carbon. This bulk prevents the formation of the tetrahedral intermediate required for base-catalyzed hydrolysis (saponification).
-
Base Stability: High.[1] Resistant to 0.1 M NaOH and plasma esterases.
-
Acid Lability: Low. The tert-butyl cation is a stable leaving group, making this ester highly susceptible to acid-catalyzed cleavage (e.g., TFA, HCl), reverting to the parent 10-aminodecanoic acid.
The C10 Aliphatic Chain & Amine
The 10-carbon chain acts as a hydrophobic spacer. While generally inert, it influences the molecule's solubility and aggregation state.[1]
-
Oxidative Risk: The primary amine (-NH2) is susceptible to oxidation (forming N-oxides or hydroxylamines) upon prolonged exposure to air or peroxides.
-
Carbamylation: In the presence of atmospheric CO2, the amine can reversibly form carbamates, which may complicate HPLC analysis (appearing as "ghost peaks").
Comparative Analysis: tert-Butyl vs. Alternatives
The following table contrasts tert-butyl 10-aminodecanoate with its common analogs. This data supports the selection of the tert-butyl derivative for applications requiring metabolic stability.
Table 1: Comparative Stability Profile of 10-Aminodecanoate Derivatives
| Feature | tert-Butyl 10-aminodecanoate | Methyl 10-aminodecanoate | Benzyl 10-aminodecanoate |
| Acid Stability | Low (Cleaves < pH 2) | High (Stable in mild acid) | Moderate (Stable in mild acid) |
| Base Stability | High (Resists 1N NaOH) | Low (Rapid Hydrolysis) | Low (Rapid Hydrolysis) |
| Plasma Stability | High (Resists Esterases) | Very Low (Rapid enzymatic cleavage) | Low (Susceptible to esterases) |
| Primary Risk | Acid cleavage; Amine oxidation | Spontaneous hydrolysis | Hydrogenolysis (reductive cleavage) |
| LogP (Calc) | ~4.5 (High Lipophilicity) | ~3.2 | ~4.8 |
| Application | Stable Linker / LNP Precursor | Transient Protecting Group | Cbz-orthogonal protection |
Key Insight: If your workflow involves basic conditions (e.g., nucleophilic substitution on the amine), the tert-butyl ester is the superior choice. If the final product requires acid deprotection (e.g., Boc removal), the tert-butyl ester may be prematurely cleaved, necessitating a switch to a methyl or benzyl ester.
Mechanistic Visualization
The following diagram maps the degradation pathways, distinguishing between the acid-catalyzed cleavage mechanism and the oxidative degradation of the amine.
Figure 1: Mechanistic degradation pathways of tert-Butyl 10-aminodecanoate under stress conditions.
Experimental Protocols (Self-Validating Systems)
To rigorously validate the stability of your specific batch or derivative, use the following "Forced Degradation" protocol. This system is self-validating because it includes positive controls (Acid) and negative controls (Base) that confirm the identity of the tert-butyl group.
Protocol A: Forced Degradation Workflow
Objective: Determine the intrinsic stability limits of the molecule.
-
Preparation of Stock Solution:
-
Dissolve 10 mg of tert-Butyl 10-aminodecanoate in 10 mL of Acetonitrile (ACN). Concentration: 1 mg/mL.
-
-
Stress Conditions:
-
Acid Stress (Positive Control): Mix 1 mL Stock + 1 mL 1.0 N HCl . Heat at 60°C for 2 hours.
-
Expected Result: >50% degradation to 10-aminodecanoic acid (Peak shift in HPLC).
-
-
Base Stress (Negative Control): Mix 1 mL Stock + 1 mL 0.1 N NaOH . Heat at 60°C for 2 hours.
-
Expected Result: <5% degradation. (If degradation is high, the ester is likely NOT a tert-butyl ester).
-
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H2O2 . Store at Room Temp for 4 hours.
-
Expected Result: Formation of N-oxide impurity (early eluting peak).
-
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Ester carbonyl) and MS (ESI+).
-
Protocol B: Monitoring Storage Stability
For long-term storage, the formation of carbamates (from CO2) is a silent degrader.
-
Test: Dissolve a small sample in D2O/MeOD for 1H-NMR .
-
Check: Look for peak broadening or shifts in the alpha-methylene protons adjacent to the amine (~2.6-2.8 ppm).
-
Mitigation: Store under Argon at -20°C.
References
-
United States Geological Survey (USGS). (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications. Retrieved from [Link]
- Establishes the fundamental kinetic stability of tert-butyl esters against hydrolysis compared to methyl esters.
- Provides commercial specifications and deprotection conditions for long-chain amino t-butyl esters.
-
Rais, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]
- Demonstrates the use of tert-butyl esters to prevent plasma hydrolysis in prodrug design.
-
Marcantoni, E., et al. (2001).[2] Selective Deprotection of tert-Butyl Esters. Journal of Organic Chemistry. Retrieved from [Link]
- Authoritative source on the acid-catalyzed cleavage mechanisms of tert-butyl esters.
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
A Comparative Guide to the Cross-Reactivity Profile of tert-Butyl 10-aminodecanoate and Its Alternatives in Preclinical Research
This guide provides a comprehensive framework for evaluating the cross-reactivity of tert-Butyl 10-aminodecanoate, a commonly used bifunctional molecule in chemical synthesis, particularly in the development of linkers for Antibody-Drug Conjugates (ADCs) and PROTACs. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to assess the potential for off-target interactions of this and similar molecules, ensuring the specificity and safety of novel therapeutics.
While extensive cross-reactivity data for tert-Butyl 10-aminodecanoate itself is not widespread in public literature—primarily due to its status as a chemical intermediate rather than a final drug product—understanding its potential for such interactions is a critical aspect of due diligence in drug development. This guide, therefore, focuses on a proactive, predictive, and experimental approach to characterizing its cross-reactivity profile in comparison to viable alternatives.
The Molecular Basis for Cross-Reactivity Assessment
The structure of tert-Butyl 10-aminodecanoate—a long-chain amino acid with a protected carboxylic acid—presents two key functional groups: a primary amine and a bulky tert-butyl ester. The primary amine is a nucleophile and can participate in hydrogen bonding, while the long aliphatic chain introduces hydrophobicity. The tert-butyl ester serves as a protecting group, which is typically removed during synthesis. However, if this molecule is present as a residual impurity or is part of a larger therapeutic that is metabolized, its potential to interact with biological targets cannot be ignored.
Potential for Off-Target Interactions:
-
Enzyme Interactions: The primary amine and ester functionalities could potentially interact with the active sites of enzymes such as proteases, esterases, or acyltransferases.
-
Receptor Binding: The long hydrophobic chain could facilitate non-specific binding to receptors with hydrophobic pockets.
-
Ion Channel Modulation: The charged amine at physiological pH could potentially interact with ion channels.
Comparative Analysis with Alternative Linker Building Blocks
The choice of a linker building block can significantly influence the specificity of a final drug conjugate. Below is a comparative analysis of tert-Butyl 10-aminodecanoate and two common alternatives, focusing on structural features that may influence cross-reactivity.
| Compound | Structure | Key Features & Cross-Reactivity Considerations |
| tert-Butyl 10-aminodecanoate | CC(C)(C)OC(=O)CCCCCCCCC[NH3+] | Bulky tert-butyl ester: Offers steric hindrance that may prevent binding to some off-targets, but its hydrophobicity can contribute to non-specific interactions. The primary amine is a potential hydrogen bond donor and can be protonated. |
| Methyl 10-aminodecanoate | COC(=O)CCCCCCCCC[NH3+] | Less sterically hindered ester: The smaller methyl group may allow for greater access to the active sites of off-target enzymes compared to the tert-butyl ester. It is also less hydrophobic. |
| 10-Aminodecanoic acid | O=C(O)CCCCCCCCC[NH3+] | Carboxylic acid: The presence of a free carboxylic acid introduces a negative charge at physiological pH, which can alter binding profiles and potentially lead to interactions with different sets of off-targets compared to the esterified versions. |
A Multi-tiered Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity should be systematic, moving from broad, predictive methods to specific, quantitative assays. The following workflow is recommended:
Caption: A systematic workflow for assessing the cross-reactivity of chemical intermediates.
Detailed Experimental Protocols
The following protocols provide a starting point for a thorough investigation of the cross-reactivity of tert-Butyl 10-aminodecanoate or its alternatives.
Protocol 1: In Silico Target Prediction
-
Objective: To computationally identify a prioritized list of potential protein targets.
-
Methodology:
-
Obtain the SMILES string for tert-Butyl 10-aminodecanoate: CC(C)(C)OC(=O)CCCCCCCCC[NH2]
-
Submit the SMILES string to a similarity-based target prediction web server such as .
-
Analyze the output, which provides a list of potential targets ranked by probability. Pay close attention to protein classes that are commonly associated with off-target effects, such as GPCRs, kinases, and ion channels.
-
-
Causality Behind Experimental Choice: This in silico approach is a cost-effective and rapid first step to cast a wide net and identify potential areas of concern, which can then be investigated with more resource-intensive wet lab experiments.
Protocol 2: Broad Panel Radioligand Binding Assays
-
Objective: To screen the compound against a large panel of receptors, ion channels, and transporters to identify potential off-target binding.
-
Methodology:
-
Outsource the screening to a specialized contract research organization (CRO) that offers comprehensive safety pharmacology panels (e.g., Eurofins SafetyScreen44 or similar).
-
Provide the CRO with a sufficient quantity of high-purity tert-Butyl 10-aminodecanoate.
-
Request screening at a standard concentration, typically 10 µM, against the full panel.
-
The CRO will perform competitive binding assays, where the test compound's ability to displace a known radiolabeled ligand from its target is measured.
-
Results are typically reported as the percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition.
-
-
Trustworthiness of the Protocol: This method is a well-established industry standard for preclinical safety assessment and is a key component of Investigational New Drug (IND) enabling studies. The use of standardized assays and a broad, well-characterized target panel ensures a high degree of reliability.
Protocol 3: Quantitative Dose-Response Assays for Confirmed Hits
-
Objective: To determine the binding affinity (Ki) or functional potency (IC50/EC50) of the compound for any "hits" identified in the broad panel screen.
-
Methodology (Example for a GPCR hit):
-
Assay Setup: Perform a radioligand binding assay using membranes prepared from cells overexpressing the target receptor.
-
Competition Curve: Incubate a constant concentration of the radiolabeled ligand with a serial dilution of tert-Butyl 10-aminodecanoate (e.g., from 1 nM to 100 µM).
-
Detection: Measure the amount of bound radioligand at each concentration of the test compound.
-
Data Analysis: Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Expertise in Interpretation: A low Ki value indicates high binding affinity and a greater potential for off-target effects at therapeutic concentrations. This quantitative data is essential for assessing the therapeutic window and making informed decisions about whether to proceed with a particular molecule.
Data Interpretation and Risk Assessment
The ultimate goal of these studies is to build a comprehensive risk profile for tert-Butyl 10-aminodecanoate and its alternatives.
-
Defining a "Hit": A statistically significant and reproducible interaction in a primary screen (e.g., >50% inhibition at 10 µM) warrants further investigation.
-
Assessing the Therapeutic Index: The ratio of the off-target binding affinity (Ki) to the on-target potency (if applicable) provides a therapeutic index. A larger index suggests a safer compound.
-
Structure-Activity Relationship (SAR): If cross-reactivity is observed, comparing the results for tert-Butyl 10-aminodecanoate with its methyl and carboxylic acid analogs can provide valuable SAR insights. For example, if the tert-butyl ester is significantly more promiscuous than the methyl ester, it may suggest that hydrophobicity is a key driver of the off-target interactions. This information can guide the design of next-generation linkers with improved specificity.
Conclusion and Recommendations
While tert-Butyl 10-aminodecanoate is a valuable chemical tool, a thorough understanding of its potential for cross-reactivity is paramount for the development of safe and effective therapeutics. This guide outlines a systematic, multi-tiered approach for the proactive assessment of its off-target profile.
Key Recommendations:
-
Early-Stage Profiling: Incorporate in silico and broad-panel screening early in the development process to identify potential liabilities.
-
Comparative Analysis: Always assess the cross-reactivity of your chosen linker building block in the context of viable alternatives.
-
Quantitative Follow-up: Do not rely solely on primary screening data. Always perform quantitative dose-response assays to confirm and characterize any initial hits.
By adhering to these principles, researchers can mitigate the risks associated with off-target effects and make more informed decisions in the design and selection of molecules for novel drug candidates.
References
-
SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Source: Swiss Institute of Bioinformatics. [Link]
-
Safety Pharmacology Screening Services (e.g., Eurofins): An example of a commercial service for broad-panel off-target screening. Source: Eurofins Discovery. [Link]
-
Cheng-Prusoff Equation: A formula used to calculate the Ki from the IC50 in competitive binding assays. Source: Yung-Chi Cheng, William H. Prusoff (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 10-aminodecanoate
Executive Safety Summary & Compound Profile
tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) is a bifunctional linker widely used in the synthesis of PROTACs, lipid nanoparticles (LNPs), and peptide conjugates. It features a long hydrophobic chain terminating in a primary aliphatic amine and a bulky tert-butyl ester protecting group.
Critical Hazard Insight (The Analogous Principle):
While specific Safety Data Sheets (SDS) for this niche intermediate are often sparse, you must treat this compound as a corrosive aliphatic amine. Primary amines on long alkyl chains (
| Property | Data / Classification |
| CAS Number | 2287340-50-3 |
| Physical State | Colorless to pale yellow viscous liquid or waxy solid (Temp. dependent). |
| Storage | 2–8°C, Inert Atmosphere ( |
| Core Hazards | Skin Corrosion (Category 1B) , Serious Eye Damage (Category 1), Respiratory Irritation. |
| Reactivity | Sensitive to moisture (hydrolysis of ester) and |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The lipophilic nature of the decyl chain allows this amine to permeate standard nitrile gloves faster than short-chain amines.
| PPE Category | Standard Requirement | Expert Recommendation (Causality) |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Neoprene. | Why: Aliphatic amines can degrade thin nitrile. Double gloving provides a "sacrificial" outer layer. If handling >5g, use Silver Shield/4H laminate gloves as liners. |
| Eye/Face | Chemical Splash Goggles (Not safety glasses). | Why: Viscous liquids splash unpredictably. Amines cause irreversible corneal clouding. |
| Respiratory | Fume Hood mandatory. If outside hood: Full-face respirator with ABEK (Amine/Organic Vapor) cartridges. | Why: Inhalation of amine vapors triggers respiratory sensitization and mucosal burns. |
| Body | Lab Coat (Buttoned) + Chemical Apron. | Why: The oily consistency makes spills difficult to wash off fabric; an apron prevents soak-through to skin. |
Operational Workflow: The "Chain of Custody"
This workflow is designed to maintain both operator safety and compound integrity (preventing "t-butyl fall-off" or amine oxidation).
Figure 1: Safe Handling Lifecycle. Note the critical equilibration step to prevent moisture condensation, which hydrolyzes the ester.
Step-by-Step Protocol
A. Thawing & Equilibration (Critical Quality Step)
-
Remove the vial from the refrigerator (2–8°C).
-
Do NOT open immediately. Place the vial in a desiccator or allow it to sit on the bench for 30 minutes.
B. Weighing & Transfer
-
Work exclusively in a chemical fume hood.
-
Static Control: Use an anti-static gun if the compound is solid/waxy. Long alkyl chains accumulate static charge, causing "jumping" of particles.
-
Tools: Use glass pipettes or stainless steel spatulas. Avoid polystyrene plastics, which may be dissolved by the amine/ester combo.
-
Taring: Tare the receiving vessel (flask), not the spatula. Add the reagent directly to the solvent if possible to minimize vapor evolution.
C. Spills & Decontamination
-
Minor Spill (<5 mL): Cover with vermiculite or sand . Do not use paper towels alone (high surface area + amine + air = potential oxidation heat).
-
Neutralization: Wipe the area with dilute acetic acid (vinegar) or 1M HCl to convert the corrosive amine into a non-volatile ammonium salt, then clean with soap and water.
Disposal & Waste Management
Never dispose of this compound down the drain. It is toxic to aquatic life and can disrupt microbial activity in water treatment plants.
| Waste Stream | Classification | Protocol |
| Primary Waste | Basic Organic (High BTU) | Segregate into "Alkaline/Amine Organic" waste containers. Do not mix with strong acids (exothermic neutralization risk) or oxidizers. |
| Solid Waste | Contaminated Debris | Gloves, pipette tips, and wipes must be double-bagged in yellow hazardous waste bags labeled "Toxic/Corrosive Solids." |
| Rinsate | Solvent Wash | First rinse of the vial should be collected as hazardous waste. Subsequent water rinses can go to aqueous waste. |
References
-
BLD Pharm . tert-Butyl 10-aminodecanoate Product Specifications & Handling. Retrieved from
-
National Institutes of Health (PubChem) . Compound Summary: tert-Butyl 11-aminoundecanoate (Analogous Structure Safety Data). Retrieved from
-
Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste: Aliphatic Amines. Retrieved from
-
Organic Chemistry Portal . tert-Butyl Esters: Synthesis and Stability. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
